3-Bromo-2-fluorobenzenesulfonylchloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIVRVSTKMVMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2-fluorobenzenesulfonyl chloride synthesis route
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluorobenzenesulfonyl Chloride
3-Bromo-2-fluorobenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a reactive sulfonyl chloride group for sulfonamide formation, makes it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of a robust and modern synthetic route to 3-bromo-2-fluorobenzenesulfonyl chloride, focusing on the Sandmeyer-type reaction from 3-bromo-2-fluoroaniline. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the rationale behind the choice of reagents and reaction conditions, in line with the principles of scientific integrity and practical application.
Introduction: The Strategic Importance of 3-Bromo-2-fluorobenzenesulfonyl Chloride
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] The availability of diverse and functionalized sulfonyl chlorides is therefore a critical bottleneck in the discovery and development of new chemical entities.
3-Bromo-2-fluorobenzenesulfonyl chloride offers a trifecta of functionalities that make it a particularly strategic building block:
-
The Sulfonyl Chloride Group: This is the primary reactive handle for the formation of sulfonamides.
-
The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
-
The Bromine Atom: The bromine atom serves as a versatile point for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3][4]
This unique combination of features allows for the rapid construction of complex molecular architectures and the exploration of a broad chemical space in drug discovery programs.
The Synthetic Route: A Modern Approach to the Sandmeyer Reaction
The most reliable and scalable method for the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride is a modification of the classic Sandmeyer reaction. This approach begins with the readily available starting material, 3-bromo-2-fluoroaniline. The overall transformation is a two-step process that is often performed in a single pot:
-
Diazotization: The amino group of 3-bromo-2-fluoroaniline is converted into a diazonium salt using a nitrite source in an acidic medium.
-
Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO2) in the presence of a copper catalyst to yield the desired sulfonyl chloride.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow for the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride.
Mechanistic Considerations and Rationale for Reagent Selection
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sandmeyer reaction for the synthesis of sulfonyl chlorides is a radical process initiated by a single-electron transfer (SET) from a copper(I) species to the diazonium salt.
Diazotization: The first step is the formation of the arenediazonium salt. In the presence of a strong acid like HCl, sodium nitrite is protonated to form nitrous acid (HONO), which then generates the nitrosonium ion (NO+). The amino group of 3-bromo-2-fluoroaniline acts as a nucleophile, attacking the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed. This process is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally sensitive diazonium salt.[5]
Chlorosulfonylation: The subsequent chlorosulfonylation step is where the choice of reagents is critical for success.
-
Sulfur Dioxide (SO2) Source: Traditionally, this reaction is performed by bubbling gaseous SO2 through the reaction mixture. However, SO2 is a toxic and corrosive gas, making it difficult to handle in a laboratory setting. A significant advancement in this area is the use of a stable, solid SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[6][7] DABSO is an easily handled solid that releases SO2 in a controlled manner under the reaction conditions, improving safety and reproducibility.[6][7]
-
Copper Catalyst: A copper catalyst, typically CuCl or CuCl2, is essential for the reaction to proceed efficiently.[1][8] The active catalytic species is Cu(I), which initiates the radical process by reducing the diazonium salt to an aryl radical, with the concomitant release of nitrogen gas. The aryl radical then reacts with SO2 to form an arylsulfonyl radical. This radical is then oxidized by Cu(II) to form the sulfonyl chloride and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.
The key steps of the catalytic cycle are depicted in the following diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. pure.mpg.de [pure.mpg.de]
reactivity of 3-Bromo-2-fluorobenzenesulfonyl chloride with amines.
An In-Depth Technical Guide to the Reactivity of 3-Bromo-2-fluorobenzenesulfonyl Chloride with Amines
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride with primary and secondary amines, a cornerstone reaction for the synthesis of novel sulfonamides in drug discovery and materials science. We will delve into the intricate interplay of electronic and steric effects governed by the unique substitution pattern of the aryl ring. This document moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into reaction optimization, mechanism, and potential competing pathways. Detailed, self-validating experimental protocols are provided, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Aryl Sulfonamides
Aryl sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs, including antibiotics, diuretics, and anticancer agents.[1][2] Their chemical and metabolic stability, coupled with their ability to act as hydrogen bond donors and acceptors, makes them valuable bioisosteres for amides.[3] The most common and robust method for their synthesis is the coupling of an amine with an aryl sulfonyl chloride.[1][4]
3-Bromo-2-fluorobenzenesulfonyl chloride is a particularly interesting building block. The presence of three distinct functionalities—the highly reactive sulfonyl chloride, a bromine atom suitable for cross-coupling, and a fluorine atom—offers multiple avenues for subsequent molecular elaboration. However, the ortho-fluoro and meta-bromo substituents profoundly influence the reactivity at the sulfonyl group, creating a unique chemical landscape that researchers must navigate with precision. This guide illuminates that landscape.
Physicochemical Properties and Safety Profile
Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.
Table 1: Properties of 3-Bromo-2-fluorobenzenesulfonyl chloride
| Property | Value | Source |
| CAS Number | 1214372-19-6 | [5] |
| Molecular Formula | C₆H₃BrClFO₂S | [5] |
| Molecular Weight | 273.51 g/mol | |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥95% | [5] |
Safety and Handling:
3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance.[5][6] The material can cause severe skin burns and eye damage.[5][6] It is also highly sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Measures: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All glassware and solvents must be scrupulously dried to prevent hydrolysis.[7] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6]
The Core Reaction: Sulfonamide Formation
The reaction of 3-bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
General Mechanism
The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack is followed by the expulsion of the chloride ion, an excellent leaving group, to form the sulfonamide. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[7][8]
Caption: General mechanism for sulfonamide formation.
Causality of Substituent Effects
The reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride is a delicate balance of electronic activation and steric hindrance.
-
Electronic Effects: The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing. This effect is amplified by the substituents on the aromatic ring.
-
Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[9] This effect significantly increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. This activation outweighs the barrier of breaking the strong S-Cl bond, as the initial attack is the rate-determining step.[10]
-
Meta-Bromo Group: Bromine also exerts a net electron-withdrawing effect through induction (-I), further enhancing the electrophilicity of the sulfur atom.
-
-
Steric Effects: The fluorine atom, being positioned ortho to the sulfonyl chloride group, introduces steric bulk near the reaction center. While fluorine is the smallest halogen, its presence can still hinder the approach of bulky secondary amines or sterically demanding primary amines (e.g., tert-butylamine).[11][12] This effect is a critical consideration in experimental design, as it may necessitate longer reaction times or higher temperatures for sterically encumbered nucleophiles.
Competing Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
A crucial consideration when working with this substrate is the potential for a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The aryl ring is activated towards nucleophilic attack by the strongly electron-withdrawing sulfonyl group.[10]
-
Mechanism: An amine could potentially attack the carbon atom bearing the fluorine, displacing it. This is plausible because fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions when the ring is sufficiently activated.[10] The rate-determining step is the initial nucleophilic attack, which forms a stabilized carbanion intermediate (a Meisenheimer complex).[9][13]
-
Selectivity: In most cases, the reaction at the sulfonyl chloride group is significantly faster and more favorable than SNAr.[14] The sulfur atom is more electrophilic and the chloride is a better leaving group under these conditions than fluoride. However, under forcing conditions (high temperatures, very strong nucleophiles, or with less reactive sulfonyl functionalities like sulfonyl fluorides), SNAr can become a significant side reaction.[3][14] Researchers should be vigilant for the formation of SNAr byproducts, particularly when using highly nucleophilic, non-bulky amines.
References
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-fluorobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a reagent's physicochemical properties is paramount for its effective application. This guide provides a detailed examination of the solubility and stability of 3-Bromo-2-fluorobenzenesulfonyl chloride, a key intermediate in organic synthesis. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and presents robust, field-proven protocols for its empirical characterization.
Introduction: The Profile of a Versatile Reagent
3-Bromo-2-fluorobenzenesulfonyl chloride (C₆H₃BrClFO₂S) is an aromatic sulfonyl chloride featuring a unique substitution pattern that offers multiple avenues for synthetic diversification. The presence of bromo, fluoro, and sulfonyl chloride moieties on the benzene ring makes it a valuable building block for introducing complex functionalities into target molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.
However, the very reactivity that makes this compound synthetically useful also dictates its stability and handling requirements. The sulfonyl chloride group is highly susceptible to nucleophilic attack, especially by water, leading to hydrolysis. This inherent reactivity profile governs its solubility in various solvents and its stability under different storage and reaction conditions. This guide is structured to provide both a theoretical framework for understanding these properties and a practical set of methodologies for their precise determination.
Part 1: The Stability Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride
The utility of any chemical reagent is fundamentally linked to its stability. For sulfonyl chlorides, the primary degradation pathway of concern is hydrolysis, but thermal and photolytic decomposition can also be relevant factors.
Core Concepts in Stability
Aromatic sulfonyl chlorides are electrophilic compounds that readily react with nucleophiles. The most common degradation pathway is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a reaction that is often catalyzed by acid or base. The stability of sulfonyl halides generally follows the order: fluorides > chlorides > bromides > iodides.[1]
The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and bromo substituents in the target molecule, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack and hydrolysis.[2][3] This is consistent with studies on various substituted benzenesulfonyl chlorides where hydrolysis rates were found to follow the Hammett equation.[3][4]
Besides hydrolysis, thermal decomposition can occur, which may involve the cleavage of the carbon-sulfur or sulfur-chlorine bonds, potentially leading to the extrusion of sulfur dioxide.[5][6]
Caption: General pathway for the hydrolysis of an aromatic sulfonyl chloride.
Inferred Stability Based on Analogous Compounds
| Compound | Stability Characteristics | Reference |
| Benzenesulfonyl chloride | Stable in cold water, but decomposes in hot water.[7][8] Incompatible with bases.[7] | [7][8] |
| 4-Fluorobenzenesulfonyl chloride | Moisture sensitive; contact with water liberates toxic gas.[9] | [9] |
| 3-Bromobenzenesulfonyl chloride | Corrosive; causes severe skin burns and eye damage.[10] Reacts with water. | [10] |
| Heteroaromatic Sulfonyl Chlorides | Stability is highly dependent on the nature and position of heteroatoms and substituents. Many are prone to SO₂ extrusion or hydrolysis.[5][11] | [5][11] |
Experimental Protocol for Determining Hydrolytic Stability
This protocol outlines a forced degradation study to determine the stability of 3-Bromo-2-fluorobenzenesulfonyl chloride under neutral, acidic, and basic conditions. The primary analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is ideal for separating the parent compound from its more polar sulfonic acid degradant.[12]
Objective: To quantify the rate of hydrolysis at a given temperature across a range of pH values.
Materials and Equipment:
-
3-Bromo-2-fluorobenzenesulfonyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (for neutral pH)
-
HPLC system with a UV detector and a C18 column
-
Constant temperature bath or incubator
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of 3-Bromo-2-fluorobenzenesulfonyl chloride at approximately 1 mg/mL in acetonitrile. This organic solvent prevents premature hydrolysis.[13]
-
-
Reaction Media Preparation:
-
Prepare three aqueous solutions: 0.1 M HCl (acidic), a neutral buffer (e.g., pH 7.0 phosphate buffer), and 0.1 M NaOH (basic).
-
-
Initiation of Degradation Study:
-
For each condition, add a small aliquot of the stock solution to a larger volume of the pre-heated (e.g., 60°C) aqueous reaction medium to achieve a final concentration of approximately 100 µg/mL.[14] The ratio of aqueous medium to acetonitrile should be high (e.g., 9:1) to ensure the degradation conditions are dominant.
-
Immediately vortex the mixture and consider this "time zero" (T₀).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[14]
-
For the acidic and basic samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to quench the reaction.
-
Dilute the samples, if necessary, with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of resolving the peak for 3-Bromo-2-fluorobenzenesulfonyl chloride from any degradation products.
-
Monitor the disappearance of the parent compound's peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the parent compound versus time for each condition.
-
The slope of this line corresponds to the negative of the pseudo-first-order rate constant (-k) for the degradation.
-
Part 2: The Solubility Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride
Solubility is a critical parameter that dictates the choice of solvents for reactions, purifications, and formulations. The principle of "like dissolves like" is the guiding tenet for predicting solubility.
Theoretical Solubility Considerations
3-Bromo-2-fluorobenzenesulfonyl chloride is a polar molecule due to the highly polar sulfonyl chloride group and the electronegative halogen substituents. However, the benzene ring provides significant nonpolar character.
-
Aprotic Solvents: It is expected to be readily soluble in a wide range of common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, acetone, and ethyl acetate.[15]
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexane or toluene may be more limited but still possible.
-
Protic Solvents: It is expected to be insoluble in water, as the rate of hydrolysis is likely faster than the rate of dissolution.[7][8] Similarly, it will react with alcohols (alcoholysis) to form sulfonate esters, making these solvents unsuitable for storage, though they can be used as reagents.[16]
Inferred Solubility Based on Analogous Compounds
The solubility of benzenesulfonyl chloride and its derivatives provides a strong indication of the expected behavior of the title compound.
| Solvent | Compound | Solubility | Reference |
| Water | Benzenesulfonyl chloride | Insoluble (reacts) | [8][17] |
| Diethyl Ether | Benzenesulfonyl chloride | Soluble | [8][15] |
| Chloroform | Benzenesulfonyl chloride | Soluble | [15] |
| Ethanol | Benzenesulfonyl chloride | Soluble (reacts) | [8] |
| Dichloromethane | 3-Bromobenzenesulfonyl chloride | Soluble | [6 (Smolecule)] |
| Acetone | 3-Bromobenzenesulfonyl chloride | Soluble | [6 (Smolecule)] |
Experimental Protocol for Quantitative Solubility Determination
This protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a compound in various solvents.
Objective: To determine the equilibrium solubility of 3-Bromo-2-fluorobenzenesulfonyl chloride in selected aprotic solvents at a controlled temperature.
Materials and Equipment:
-
3-Bromo-2-fluorobenzenesulfonyl chloride
-
Selected solvents (e.g., DCM, THF, Acetonitrile, Toluene)
-
Analytical balance
-
Scintillation vials or screw-cap tubes
-
Orbital shaker with temperature control
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Caption: Experimental workflow for the shake-flask solubility measurement.
Methodology:
-
Sample Preparation:
-
Add an excess amount of 3-Bromo-2-fluorobenzenesulfonyl chloride to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Collection:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectroscopy.
-
The calibration curve should be prepared using accurately weighed standards of 3-Bromo-2-fluorobenzenesulfonyl chloride dissolved in the same solvent.
-
-
Calculation:
-
Using the concentration of the diluted sample determined from the calibration curve, back-calculate the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Part 3: Safe Handling and Storage
Given their reactivity, all sulfonyl chlorides must be handled with appropriate care.
-
Handling: 3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[10][18] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19] An eyewash station and safety shower should be readily accessible.[19]
-
Storage: This compound is moisture-sensitive.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, strong bases, and oxidizing agents.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong its shelf life.
Conclusion
While specific empirical data for 3-Bromo-2-fluorobenzenesulfonyl chloride remains to be published, a strong, predictive understanding of its solubility and stability can be derived from the well-established principles of physical organic chemistry and data from analogous compounds. It is anticipated to be a reactive, moisture-sensitive compound with good solubility in aprotic organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise data required for their specific applications, ensuring the reliable and safe use of this versatile synthetic building block.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 18. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of Tunable Electrophiles in Synthesis
An In-depth Technical Guide to the Electrophilicity of the 3-Bromo-2-fluorobenzenesulfonyl Chloride Sulfur Atom
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their role as powerful electrophiles.[1][2] The sulfur atom, in its high S(VI) oxidation state and bonded to three electronegative atoms (two oxygens, one chlorine), is inherently electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is the basis for the formation of sulfonamides and sulfonate esters—motifs that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3]
In drug discovery, the ability to fine-tune the reactivity of a sulfonyl chloride is of paramount importance. It allows chemists to perform late-stage functionalization on complex molecular scaffolds, often containing sensitive functional groups that would not survive harsh reaction conditions.[4][5] The reactivity of an aryl sulfonyl chloride is not static; it is exquisitely controlled by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, while electron-donating groups (EDGs) diminish it.[6]
This guide provides an in-depth analysis of 3-Bromo-2-fluorobenzenesulfonyl chloride , a specialized reagent whose substitution pattern is designed to create a highly activated electrophilic sulfur center. We will dissect the electronic contributions of each component of the molecule to understand the causality behind its heightened reactivity and explore how this property can be quantified and leveraged in a research and development setting.
Fundamental Principles of Electrophilicity in Aryl Sulfonyl Chlorides
The reactivity of an aryl sulfonyl chloride in a nucleophilic substitution reaction is dictated by the magnitude of the partial positive charge (δ+) on the sulfur atom. A greater δ+ charge leads to a stronger electrostatic attraction for an incoming nucleophile and a lower activation energy for the reaction. This electrophilicity is modulated by a delicate interplay of two primary electronic phenomena originating from the aromatic ring substituents: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[7][8] Highly electronegative substituents, such as halogens, pull electron density away from the aromatic ring, an action denoted as a negative inductive (-I) effect. This withdrawal of electron density from the ring, in turn, pulls density from the sulfonyl group's sulfur atom, increasing its electrophilicity.
-
Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[8][9] Substituents with lone pairs of electrons, such as halogens, can donate this electron density into the ring's π-system, a phenomenon known as a positive resonance (+R) effect.[7][10] This donation increases the electron density of the ring, which can counteract the inductive effect and decrease the sulfur atom's electrophilicity.
For halogen substituents, the electron-withdrawing inductive effect (-I) is significantly stronger and ultimately dominates over their weaker electron-donating resonance effect (+R), resulting in a net deactivation of the benzene ring.[7][11] However, the positioning of these substituents is critical in determining their precise influence on a distal reactive center like the sulfonyl chloride group.
Structural Analysis: Deconstructing the Electronics of 3-Bromo-2-fluorobenzenesulfonyl Chloride
The exceptional electrophilicity of the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride arises from the powerful and synergistic electron-withdrawing nature of its three key functional groups: the ortho-fluoro substituent, the meta-bromo substituent, and the sulfonyl chloride group itself.
Caption: Cumulative electronic effects in 3-Bromo-2-fluorobenzenesulfonyl chloride.
-
The 2-Fluoro Substituent (Ortho): Fluorine is the most electronegative element. Positioned ortho to the sulfonyl chloride, it exerts a powerful -I effect, withdrawing electron density through the C-F and C-C sigma bonds. This effect significantly lowers the electron density of the entire aromatic system, which in turn strongly pulls density from the sulfur atom.
-
The 3-Bromo Substituent (Meta): While bromine also possesses a strong -I effect and a weak +R effect, its position is key. Resonance effects are primarily expressed at the ortho and para positions. At the meta position, the influence of the +R effect is negligible. Therefore, the bromine atom acts almost exclusively as an electron-withdrawing group via its -I effect, further depleting the ring of electron density.
-
The Sulfonyl Chloride Group (-SO₂Cl): This group is itself one of the most powerful EWGs, exhibiting both strong -I and -R effects.
The result is a "perfect storm" of electron withdrawal. The cumulative inductive pull from the ortho-fluoro and meta-bromo substituents makes the aromatic ring exceptionally electron-poor. This electron-deficient ring provides very little shielding for the already electrophilic sulfonyl group, causing the partial positive charge on the sulfur atom to be significantly magnified.
Quantitative Data Summary
To contextualize the electronic impact of these substituents, we can examine their Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing character.
| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) |
| Fluorine | Ortho (2) | Strong (-I) | Weak (+R) | σₚ = +0.06 |
| Bromine | Meta (3) | Strong (-I) | Negligible (+R) | σₘ = +0.39 |
| -SO₂Cl | Para (Ref) | Strong (-I) | Strong (-R) | σₚ = +0.68 |
Note: Hammett constants are typically measured from para (σₚ) and meta (σₘ) positions. The values shown provide a standardized measure of their electronic influence. The ortho effect is more complex due to steric contributions but is strongly electron-withdrawing.
The large, positive σₘ value for bromine confirms its powerful inductive withdrawal at the meta position. This synergistic combination of effects makes the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride a significantly "harder" and more reactive electrophile than in simpler analogues like benzenesulfonyl chloride.
Experimental and Computational Methodologies for Validation
Theoretical predictions of electrophilicity must be supported by robust experimental or computational evidence. For researchers and drug developers, two primary workflows can be employed to validate and quantify the reactivity of this reagent.
A. Computational Analysis via Density Functional Theory (DFT)
DFT calculations are a powerful tool for probing the electronic structure of molecules. By calculating the partial atomic charges, one can obtain a quantitative measure of the electrophilicity of the sulfur atom.
-
Molecule Construction: Build the 3D structure of 3-Bromo-2-fluorobenzenesulfonyl chloride and, for comparison, benzenesulfonyl chloride using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[12]
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Population Analysis: Perform a single-point energy calculation using the optimized geometry. Request a population analysis (e.g., Natural Bond Orbital - NBO, or Mulliken) to compute the partial atomic charges on each atom.
-
Data Interpretation: Compare the calculated partial charge on the sulfur atom of 3-Bromo-2-fluorobenzenesulfonyl chloride with that of the sulfur atom in the reference benzenesulfonyl chloride. A significantly more positive charge on the substituted compound provides quantitative evidence of its enhanced electrophilicity.
Caption: Workflow for computational analysis of electrophilicity.
B. Kinetic Analysis via Reaction Rate Studies
A classical method to determine electrophilicity is to measure the rate of reaction with a standard nucleophile. Studies correlating the structure of aryl sulfonyl chlorides with their reactivity have shown that these reactions follow the Hammett equation, where electron-withdrawing substituents lead to a significant increase in the reaction rate.[13][14]
-
Reaction Setup: Prepare two parallel reactions in a suitable solvent (e.g., acetonitrile) at a constant temperature. In one, react 3-Bromo-2-fluorobenzenesulfonyl chloride with a nucleophile (e.g., aniline). In the other, react benzenesulfonyl chloride with the same nucleophile at the same concentration.
-
Rate Monitoring: Monitor the disappearance of the starting material or the appearance of the sulfonamide product over time using an appropriate analytical technique (e.g., HPLC, ¹H NMR spectroscopy).
-
Rate Constant Calculation: Determine the second-order rate constant (k) for each reaction.
-
Analysis: The ratio of the rate constants (k_substituted / k_unsubstituted) provides a direct experimental measure of the relative reactivity and, by extension, the enhanced electrophilicity imparted by the bromo and fluoro substituents.
Implications and Applications in Drug Development
The heightened electrophilicity of 3-Bromo-2-fluorobenzenesulfonyl chloride is not merely a theoretical curiosity; it is a designed feature that translates into significant practical advantages in synthesis.
-
Reaction with Weak Nucleophiles: The highly activated sulfur center can react efficiently with weakly nucleophilic amines or alcohols, which might fail to react or react too slowly with standard sulfonyl chlorides. This expands the scope of accessible sulfonamide and sulfonate ester derivatives.
-
Milder Reaction Conditions: The enhanced reactivity often allows reactions to proceed under milder conditions (e.g., lower temperatures, no need for strong base catalysts). This is crucial for late-stage functionalization, where complex drug candidates with sensitive functional groups must be modified without decomposition.[4]
-
Overcoming Steric Hindrance: In cases where a nucleophile is sterically hindered, a more powerful electrophile is required to drive the reaction to completion. The title compound serves this purpose effectively.
In essence, 3-Bromo-2-fluorobenzenesulfonyl chloride is a high-performance building block, enabling chemists to forge challenging S-N and S-O bonds that are critical for constructing novel therapeutic agents.
Conclusion
The electrophilicity of the sulfur atom in 3-Bromo-2-fluorobenzenesulfonyl chloride is a textbook example of rational reagent design. The strategic placement of two powerful, inductively electron-withdrawing halogen substituents—a fluorine atom at the ortho position and a bromine atom at the meta position—acts in concert with the inherent electron-withdrawing nature of the sulfonyl chloride group. This synergy creates an exceptionally electron-deficient sulfur center, rendering it a highly potent electrophile. This property, verifiable through both computational modeling and kinetic studies, translates into tangible synthetic advantages, empowering researchers to access a broader range of complex molecular architectures under mild conditions, thereby accelerating the process of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Redox-transfer. Part VI. Determination of Hammett's ρ-constant for the oxidation of cuprous chloride by aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
The Emerging Therapeutic Potential of 3-Bromo-2-fluorobenzenesulfonyl Chloride Derivatives
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzenesulfonamide core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide delves into the untapped potential of derivatives synthesized from 3-Bromo-2-fluorobenzenesulfonyl chloride. The strategic placement of bromo and fluoro substituents on the phenyl ring presents a unique scaffold, potentially modulating physicochemical properties such as lipophilicity and electronic distribution, thereby influencing biological activity and pharmacokinetic profiles. We will explore the synthesis, potential biological activities, and key experimental protocols relevant to the evaluation of these promising compounds.
The Sulfonamide Scaffold in Medicinal Chemistry
Sulfonamides, characterized by the -SO₂NH- functional group, were the first broadly effective antimicrobials to be used systemically, heralding the dawn of the antibiotic era.[3] Their utility has since expanded dramatically, with sulfonamide-based drugs now used to treat a multitude of conditions including cancer, viral infections, inflammation, glaucoma, epilepsy, and diabetes.[1][2][3][4][5] The versatility of the sulfonamide moiety stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA) and to participate in strong hydrogen bonding interactions with various enzyme active sites.[3][5]
The 3-Bromo-2-fluorobenzenesulfonyl chloride building block is of particular interest. The electron-withdrawing nature of the fluorine atom and the steric and electronic influence of the bromine atom can significantly alter the reactivity of the sulfonyl chloride group and the binding affinity of the resulting derivatives to their biological targets. This guide provides a framework for exploring these derivatives as novel therapeutic candidates.
Synthesis of Novel Derivatives
The primary route to synthesizing a library of novel therapeutic candidates from 3-Bromo-2-fluorobenzenesulfonyl chloride is through its reaction with a diverse range of primary or secondary amines. This nucleophilic substitution reaction at the sulfonyl group is a robust and high-yielding method for generating sulfonamides.
General Synthetic Workflow
The fundamental reaction involves the condensation of 3-Bromo-2-fluorobenzenesulfonyl chloride with an amine (R¹R²NH) in the presence of a base (like pyridine or triethylamine) and an appropriate solvent (such as dichloromethane or tetrahydrofuran). The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol: Representative Synthesis
This protocol describes a general procedure for the synthesis of a novel sulfonamide derivative.
-
Preparation: To a solution of a selected primary or secondary amine (1.1 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask, add pyridine (1.5 mmol). Cool the mixture to 0°C in an ice bath.
-
Reaction: Slowly add a solution of 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15 minutes with constant stirring.
-
Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Potential Biological Activities
While data specific to 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives is emerging, the broader class of benzenesulfonamides exhibits a remarkable range of pharmacological effects. This scaffold serves as a template for designing agents with potential anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity
Structurally novel sulfonamide derivatives have shown significant antitumor activity through diverse mechanisms.[7][8][9]
-
Mechanism of Action: Key mechanisms include the inhibition of carbonic anhydrases (CAs) overexpressed in tumors, disruption of the cell cycle (typically causing G1 phase arrest), interference with microtubule assembly, and inhibition of angiogenesis.[7][8][9][10]
-
Targeted Inhibition: Certain derivatives act as potent and selective inhibitors of specific enzymes crucial for cancer progression, such as Polo-like kinase 4 (PLK4), which is a key regulator of cell mitosis.[11] For example, the N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 showed potent PLK4 inhibitory activity (IC₅₀ = 0.1 nM) and significant anti-proliferative effects against MCF-7 breast cancer cells.[11]
Caption: Inhibition of CA IX in tumor cells by sulfonamides.
Table 1: Representative Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Target | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| K22 | PLK4 | MCF-7 (Breast) | 1.3 µM | [11] |
| Thiophene-based analog | Not specified | MCF-7 (Breast) | Lower than Doxorubicin | [12] |
| Indisulam | Cell Cycle | Various | Sub-micromolar |[1] |
Antimicrobial Activity
The foundational activity of sulfonamides is their ability to combat bacterial infections.[2][4]
-
Mechanism of Action: They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][3][5] Since humans obtain folate from their diet, this pathway is an excellent selective target.[3] This inhibition is bacteriostatic, meaning it halts bacterial growth and multiplication.[3]
-
Spectrum: Sulfonamides are effective against a wide range of Gram-positive and Gram-negative bacteria, including species of Streptococcus, Staphylococcus, Salmonella, and Escherichia coli.[1][4][5]
Caption: Sulfonamide inhibition of bacterial folic acid synthesis.
Table 2: Antimicrobial Activity of Benzenesulfonamide Carboxamides
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4d | E. coli | 6.72 mg/mL | [6] |
| 4h | S. aureus | 6.63 mg/mL | [6] |
| 4a | P. aeruginosa | 6.67 mg/mL | [6] |
| 4e | C. albicans | 6.63 mg/mL |[6] |
Enzyme Inhibition
Beyond DHPS, benzenesulfonamides are renowned for their ability to inhibit other key enzymes.
-
Carbonic Anhydrase (CA) Inhibition: This is a major area of investigation. CAs are involved in numerous physiological processes, and their inhibition can lead to diuretic, anti-glaucoma, and anticonvulsant effects.[4][5][13] Many benzenesulfonamide derivatives show potent, nanomolar-level inhibition of human CA isoforms (hCA I, hCA II, hCA VII, hCA IX).[13][14]
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Novel benzenesulfonamides carrying a benzamide moiety have demonstrated potent AChE inhibition with Kᵢ values in the nanomolar range.[14]
Table 3: Enzyme Inhibitory Activity of Novel Benzenesulfonamides
| Compound | Target Enzyme | Activity (Kᵢ) | Reference |
|---|---|---|---|
| 3g | hCA I | 4.07 ± 0.38 nM | [14] |
| 3c | hCA II | 10.68 ± 0.98 nM | [14] |
| 3f | AChE | 8.91 ± 1.65 nM |[14] |
Anticonvulsant Activity
Several studies have highlighted the potential of benzenesulfonamide derivatives as anticonvulsant agents, an effect often linked to the inhibition of brain carbonic anhydrase isoforms.[13][15][16] In preclinical models, these compounds have shown high effectiveness and low neurotoxicity.[15][16] For instance, compound 12c showed a median effective dose (ED₅₀) of 22.50 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test, indicating potent anticonvulsant action.[16]
Key Experimental Protocols
To validate the potential biological activities of newly synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives, standardized in vitro assays are essential.
Protocol: In Vitro Anticancer MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Antimicrobial Broth Microdilution Assay (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Outlook
The 3-Bromo-2-fluorobenzenesulfonyl chloride scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established and diverse pharmacology of benzenesulfonamides, researchers can design and synthesize new derivatives with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic inclusion of bromine and fluorine atoms provides a unique handle for modulating structure-activity relationships.
Future work should focus on synthesizing a focused library of these derivatives and screening them against a wide panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes like carbonic anhydrases and kinases. Promising lead compounds identified through these in vitro studies will warrant further investigation in preclinical in vivo models to assess their efficacy and safety, paving the way for the next generation of sulfonamide-based therapeutics.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 13. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Novel Sulfonamides Using 3-Bromo-2-fluorobenzenesulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse pharmacological activities.[1] This application note provides a comprehensive guide for the synthesis of novel sulfonamides utilizing 3-Bromo-2-fluorobenzenesulfonyl chloride, a versatile and strategically functionalized building block. The presence of orthogonal bromo and fluoro substituents offers significant opportunities for post-synthetic modification, enabling the rapid generation of diverse chemical libraries for drug discovery and lead optimization. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization and purification, and offers insights into potential applications and troubleshooting.
Introduction: The Strategic Advantage of 3-Bromo-2-fluorobenzenesulfonyl Chloride
Sulfonamides are a critical class of organosulfur compounds that form the basis of numerous drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1] The synthesis of new sulfonamide derivatives is a key strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, target binding affinity, and lipophilicity.[2]
The choice of 3-Bromo-2-fluorobenzenesulfonyl chloride as a starting reagent is strategic. The sulfonyl chloride group is highly reactive towards nucleophilic attack by primary and secondary amines, providing a reliable method for forming the core sulfonamide linkage.[3][4] More importantly, the substituents on the aromatic ring offer distinct advantages:
-
Fluorine: The electron-withdrawing nature of the fluorine atom at the ortho-position enhances the electrophilicity of the sulfur atom, potentially increasing reaction rates. Its presence can also favorably modulate pKa, lipophilicity, and metabolic stability in the final compound.
-
Bromine: The bromine atom at the meta-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the sulfonamide scaffold.
This dual-functionalization makes 3-Bromo-2-fluorobenzenesulfonyl chloride an ideal starting material for building complex molecules and exploring structure-activity relationships (SAR) in drug development programs.
Reaction Mechanism and Core Principles
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.
A critical aspect of this reaction is the concurrent production of one equivalent of hydrogen chloride (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, the reaction is almost always conducted in the presence of a base to act as an HCl scavenger.[5] Common choices include non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine.
Caption: General reaction for the synthesis of novel sulfonamides.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of a novel sulfonamide using benzylamine as a representative primary amine. The principles can be adapted for various primary and secondary amines.
3.1. Materials and Equipment
-
Reagents:
-
3-Bromo-2-fluorobenzenesulfonyl chloride (95% purity)
-
Benzylamine (≥99%)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Pyridine (anhydrous, ≥99.8%)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice-water bath
-
Addition funnel
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash column chromatography system
-
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., benzylamine, 1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. The use of a base is crucial to neutralize the HCl generated during the reaction.[3]
-
Sulfonyl Chloride Addition: Dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using an addition funnel. Maintaining a low temperature helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light (254 nm). The reaction is complete upon the consumption of the limiting reagent (typically the sulfonyl chloride).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.[3][6]
-
Flash Chromatography: Load the crude material onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure sulfonamide.[3][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be an effective purification method.[3]
Characterization and Data
The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[8][9]
4.1. Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[8]
4.2. Representative Data for N-benzyl-3-bromo-2-fluorobenzenesulfonamide
The following table presents expected data for a representative product.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 (m, aromatic H), ~7.2-7.0 (m, benzyl Ar-H), ~5.5 (t, NH), ~4.2 (d, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals corresponding to aromatic carbons, benzyl carbons, and the C-Br/C-F carbons. |
| MS (ESI+) | m/z [M+H]⁺ calculated and found for C₁₃H₁₁BrFNO₂S |
| Purity (HPLC) | >95% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive amine (protonated), moisture in reagents/solvents, sulfonyl chloride has hydrolyzed. | Ensure anhydrous conditions. Use a fresh bottle of sulfonyl chloride. Confirm the correct amount of base was added. |
| Multiple Spots on TLC | Incomplete reaction, side reactions (e.g., double sulfonylation of primary amine). | Allow the reaction to run longer. Consider using a slight excess of the amine. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a different purification method, such as recrystallization. |
Applications and Future Directions
The synthesized 3-bromo-2-fluorobenzenesulfonamides are not merely final products but versatile intermediates. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions.[10] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, rapidly generating a library of novel compounds. These derivatives can be screened for a wide range of biological activities, including but not limited to:
Caption: Workflow from synthesis to library generation.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Development of isatin-functionalized benzenesulfonamides as novel carbonic anhydrase II and VII inhibitors with antiepileptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-fluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. 3-Bromo-2-fluorobenzenesulfonyl chloride has emerged as a highly valuable scaffold due to the unique and orthogonal reactivity of its three key functional groups. Its structure offers a powerful combination for library synthesis and lead optimization: a reactive sulfonyl chloride for coupling with a vast array of amines, a fluorine atom to modulate physicochemical properties, and a bromine atom that serves as a versatile handle for late-stage functionalization via cross-coupling reactions.
This guide provides an in-depth look at the applications of 3-Bromo-2-fluorobenzenesulfonyl chloride, detailing not just the "how" but the "why" behind its use. We will explore its core reactivity, provide validated protocols for its incorporation into target molecules, and illustrate its strategic value in building complex and diverse chemical libraries.
Key Physicochemical Properties
| Property | Value |
| CAS Number | 1214372-19-6[1][2] |
| Molecular Formula | C₆H₃BrClFO₂S[1][2] |
| Molecular Weight | 273.51 g/mol [2] |
| Appearance | Liquid[1][2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[1][3] |
Part 1: Core Reactivity and Strategic Rationale
The synthetic utility of 3-Bromo-2-fluorobenzenesulfonyl chloride is rooted in the distinct roles of its functional groups. Understanding these roles is crucial for designing efficient synthetic routes.
-
The Sulfonyl Chloride (-SO₂Cl) Moiety: This is the primary reactive site, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[4][5] The sulfonamide group is a privileged pharmacophore, present in a wide range of FDA-approved drugs, including antibiotics, diuretics, and kinase inhibitors. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry make it a key component for engaging with biological targets.
-
The Ortho-Fluorine (-F) Atom: The placement of a fluorine atom adjacent to the sulfonyl group is a deliberate design element. Fluorine's high electronegativity can significantly impact the molecule's properties:
-
Modulation of Acidity: It can lower the pKa of the resulting sulfonamide proton, potentially influencing binding affinity.
-
Metabolic Stability: It can block sites of oxidative metabolism, increasing the compound's half-life.
-
Conformational Control: The ortho-fluorine can influence the torsional angle of the aryl-sulfonamide bond, locking the molecule into a more favorable binding conformation.
-
Binding Interactions: It can participate in favorable hydrogen bonding or dipole-dipole interactions with protein residues.[6]
-
-
The Meta-Bromine (-Br) Atom: The bromine atom is a workhorse for synthetic diversification. It is relatively unreactive under the conditions of sulfonamide formation, allowing it to be carried through the initial coupling step. Subsequently, it serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups. This strategy of "build and diversify" is exceptionally powerful for structure-activity relationship (SAR) studies.
The logical flow of a typical synthesis using this reagent is visualized below.
Caption: Synthetic strategy using 3-Bromo-2-fluorobenzenesulfonyl chloride.
Part 2: Experimental Protocols
These protocols are designed to be robust and adaptable for a range of substrates. As with all chemical reactions, they should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol details the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a generic primary amine.
Causality Behind Choices:
-
Solvent (DCM): Dichloromethane is a good, relatively inert solvent for this reaction, dissolving both the sulfonyl chloride and many amine starting materials.
-
Base (Pyridine/Triethylamine): The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it unreactive. A non-nucleophilic base is required to scavenge this acid and drive the reaction to completion.[4]
-
Temperature (0 °C to RT): The reaction is often exothermic. Starting at 0 °C helps control the initial rate of reaction and minimize potential side reactions. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Materials & Reagents:
-
3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 equiv)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (pyridine or triethylamine, 1.5 equiv) to the stirred amine solution.
-
Reagent Addition: Dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up (Quenching): Once complete, dilute the reaction mixture with additional DCM. Carefully quench by adding 1M HCl and transfer to a separatory funnel.
-
Work-up (Extraction): Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid or oil via flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.
Caption: Workflow for the synthesis of a 3-bromo-2-fluorophenyl sulfonamide.
Protocol 2: Suzuki Cross-Coupling for Downstream Diversification
This protocol describes the diversification of the sulfonamide prepared in Protocol 1.
Causality Behind Choices:
-
Catalyst System (Pd/Ligand): Palladium catalysts are essential for facilitating the oxidative addition, transmetalation, and reductive elimination steps of the Suzuki coupling cycle. A phosphine ligand is required to stabilize the palladium center and promote the catalytic activity.
-
Base (K₂CO₃/Cs₂CO₃): A base is required to activate the boronic acid for the transmetalation step. The choice of base can be critical and is often substrate-dependent.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble reactants and the inorganic base.
Materials & Reagents:
-
3-Bromo-2-fluorophenyl sulfonamide (from Protocol 1, 1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the 3-bromo-2-fluorophenyl sulfonamide (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (Dioxane/Water).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C (or use microwave irradiation) for 2-16 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the final, diversified product.
Conclusion
3-Bromo-2-fluorobenzenesulfonyl chloride is more than just a reagent; it is a strategic tool for medicinal chemists. Its pre-installed handles for both core formation and late-stage diversification allow for the rapid exploration of chemical space around a privileged sulfonamide core. The ortho-fluorine substituent provides an additional layer of control over the molecule's pharmacological properties. The protocols outlined herein provide a reliable foundation for leveraging this versatile building block in the pursuit of novel therapeutic agents.
References
- 1. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 2. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 3. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 3-FLUOROBENZENESULFONYL CHLORIDE - Career Henan Chemical Co. [coreychem.com]
Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 3-Bromo-2-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of sulfonamides derived from 3-Bromo-2-fluorobenzenesulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The strategic incorporation of bromine and fluorine atoms on the benzenesulfonyl chloride moiety offers unique opportunities for downstream derivatization and modulation of physicochemical properties. This guide, designed for senior application scientists, offers a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and provides a framework for the synthesis of a diverse library of sulfonamide analogs.
Introduction: The Significance of Fluorinated and Brominated Sulfonamides
The sulfonamide functional group is a cornerstone of modern drug discovery, present in a multitude of FDA-approved therapeutics. The introduction of halogen atoms, specifically fluorine and bromine, onto the aromatic ring of the sulfonyl chloride precursor can profoundly influence the resulting sulfonamide's properties.
-
Fluorine's Impact : The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by forming favorable orthogonal interactions, and modulate the pKa of the sulfonamide nitrogen, thereby altering its pharmacokinetic profile.
-
Bromine's Utility : The bromine atom serves as a versatile synthetic handle. Its presence allows for a wide array of post-sulfonylation cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the rapid generation of diverse compound libraries from a common intermediate, a crucial strategy in lead optimization.
This protocol will focus on the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a generic primary or secondary amine, a fundamental transformation for creating a library of novel sulfonamide drug candidates.
Reaction Mechanism and Key Considerations
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, typically by a mild base, to yield the final sulfonamide product.
Key Experimental Choices and Their Rationale:
-
Solvent Selection : Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve a wide range of organic compounds. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be employed.
-
Base Selection : A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary or secondary amine as a nucleophile. Pyridine can also be used and can act as both a base and a nucleophilic catalyst.
-
Temperature Control : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |
| 3-Bromo-2-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | 273.51 | >97% | Sigma-Aldrich |
| Generic Amine (R¹R²NH) | Varies | Varies | >98% | Combi-Blocks |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | >99% | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Acros Organics |
| Hydrochloric Acid (HCl), 1M aq. | HCl | 36.46 | 1 M | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | NaHCO₃ | 84.01 | Saturated | J.T. Baker |
| Brine, sat. aq. | NaCl | 58.44 | Saturated | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | EMD Millipore |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies |
3.2. Step-by-Step Procedure
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the amine).
-
Addition of Base : Add triethylamine (1.2 eq) to the solution.
-
Cooling : Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Sulfonyl Chloride : In a separate vial, dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe or dropping funnel.
-
Reaction : Stir the reaction mixture at 0 °C for 30 minutes. After this time, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, carefully quench the reaction by adding deionized water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
The logical flow of the purification process is outlined below.
Caption: Post-reaction work-up and purification sequence.
Characterization
The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Bromo-2-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive amine or sulfonyl chloride (hydrolyzed). Insufficient base. | Use fresh, anhydrous reagents and solvents. Ensure the correct stoichiometry of the base. |
| Multiple Spots on TLC | Incomplete reaction. Side reactions (e.g., bis-sulfonylation of primary amines). | Increase reaction time or temperature slightly. Use a larger excess of the amine if bis-sulfonylation is observed. |
| Difficulty in Purification | Co-eluting impurities. | Try a different solvent system for column chromatography. Consider purification by recrystallization or preparative HPLC if necessary. |
Application Note: One-Pot Synthesis of Novel Sulfonamides from 3-Bromo-2-fluorobenzenesulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Sulfonamides and the Efficiency of One-Pot Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, diuretic, and antitumor drugs.[1][2] The bioisosteric relationship between the sulfonamide and amide moieties allows for the modulation of physicochemical properties such as metabolic stability, hydrogen bonding capacity, and aqueous solubility, making it a valuable scaffold in drug design.[3][4] Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often requiring the isolation of the sulfonyl chloride intermediate.[1][5] This multi-step approach can be time-consuming and may lead to reduced overall yields.
One-pot synthesis, a strategy where reactants undergo successive chemical transformations in a single reactor, offers a significant improvement in efficiency.[4][6] By circumventing the need for intermediate purification, this approach minimizes waste, reduces reaction time, and often improves overall yield, aligning with the principles of green chemistry.[6] This application note provides a detailed protocol for the one-pot synthesis of N-substituted 3-bromo-2-fluorobenzenesulfonamides, starting from the readily available 3-Bromo-2-fluorobenzenesulfonyl chloride.
Reaction Mechanism and Rationale
The one-pot synthesis of sulfonamides from 3-Bromo-2-fluorobenzenesulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfonyl group. The reaction is typically facilitated by a base, such as triethylamine or pyridine.
The core of this transformation lies in the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The presence of two oxygen atoms and a chlorine atom attached to the sulfur atom makes it highly electron-deficient and thus susceptible to nucleophilic attack. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side.[1]
The choice of base can influence the reaction rate and outcome. Pyridine can act as both a base and a nucleophilic catalyst, potentially accelerating the reaction.[1] Triethylamine is a non-nucleophilic base that effectively scavenges the generated HCl.[1][7] The selection of the appropriate base and solvent is critical for achieving high yields and purity.
Experimental Protocol: One-Pot Synthesis of N-Aryl/Alkyl-3-bromo-2-fluorobenzenesulfonamides
This protocol provides a general procedure for the one-pot synthesis of sulfonamides from 3-Bromo-2-fluorobenzenesulfonyl chloride and a variety of primary and secondary amines.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |
| 3-Bromo-2-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | 273.51 | 1214372-19-6 | Sigma-Aldrich |
| Amine (Primary or Secondary) | Varies | Varies | Varies | Varies |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | 84.01 | 144-55-8 | - |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | 7487-88-9 / 7757-82-6 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL).
-
Base Addition: Add triethylamine (1.2 mmol, 1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 mmol, 1.0 eq.) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 5-10 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-bromo-2-fluorobenzenesulfonamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the streamlined one-pot synthesis process.
References
- 1. cbijournal.com [cbijournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
application in the synthesis of functional polymers.
An Application Guide to the Synthesis of Functional Polymers for Biomedical and Research Applications
Authored by Gemini, Senior Application Scientist
Introduction: The Architect's Approach to Macromolecules
Functional polymers are macromolecules engineered with specific chemical groups that impart unique properties and capabilities.[1] Unlike commodity plastics, these materials are designed from the ground up to perform specific tasks, such as delivering therapeutic agents to targeted cells, responding to environmental stimuli, or serving as scaffolds for tissue regeneration.[2][3][4] The precise control over polymer architecture—including molecular weight, composition, and the placement of functional groups—is paramount to their efficacy.[5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies and protocols for synthesizing well-defined functional polymers. We will move beyond simple procedural lists to explain the underlying principles and causality behind key experimental choices, ensuring a robust and reproducible approach to creating advanced polymeric materials.
Part I: Core Synthesis Strategies
The introduction of functional groups into a polymer can be achieved through two primary pathways: the direct polymerization of monomers that already bear the desired functionality, or the chemical modification of a precursor polymer after its initial synthesis.[7][8]
-
Direct Polymerization of Functional Monomers: This is the most straightforward approach, where monomers containing the desired functional groups (e.g., hydroxyl, carboxyl, amine) are directly polymerized. The primary challenge lies in the compatibility of the functional group with the chosen polymerization technique.[7] For instance, acidic protons in hydroxyl or carboxyl groups can interfere with anionic or cationic polymerizations. Controlled radical polymerization (CRP) techniques, however, are notably tolerant to a wide range of functionalities, making them ideal for this strategy.[9][10]
-
Post-Polymerization Modification: This powerful and versatile strategy involves a two-step process: first, a precursor polymer containing reactive "handles" is synthesized.[11][12] These handles are chemical groups that are inert to the polymerization conditions but can be selectively reacted in a subsequent step to introduce the desired functionality.[8][13] This approach allows for the creation of a single parent polymer that can be diversified into a library of functional materials, which is highly efficient for screening and optimization.[13] Furthermore, it enables the incorporation of delicate functional groups, like peptides or antibodies, that would not survive the initial polymerization conditions.[14]
The following diagram illustrates the two core strategic pathways for synthesizing functional polymers.
Caption: Core strategies for functional polymer synthesis.
Part II: Key Synthesis Methodologies & Protocols
Controlled/Living Radical Polymerization (CLRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and well-defined architectures.[10][15] We will focus on two of the most robust and widely used CLRP methods: ATRP and RAFT.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CLRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[6][16] This process establishes an equilibrium between a small number of active, propagating radicals and a large majority of dormant species (alkyl halides), minimizing termination reactions and allowing for controlled chain growth.
Mechanism of ATRP:
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Protocol: Synthesis of Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) via ATRP
This protocol describes the synthesis of a well-defined, water-soluble, and biocompatible polymer often used in drug delivery and bioconjugation.
Materials:
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, Mn ~300 g/mol )
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (Cu(I)Br, catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Basic alumina
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
Experimental Procedure:
-
Monomer and Solvent Purification: Pass OEGMA and anisole through a column of basic alumina to remove acidic impurities and inhibitors. This step is critical as impurities can poison the catalyst.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).
-
Component Addition: In a separate vial, prepare a solution of OEGMA (3.0 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (3 mL). The molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] is a key parameter for controlling molecular weight and polymerization rate.
-
Deoxygenation: Seal the Schlenk flask containing the catalyst and the vial with the monomer mixture. Subject both to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and terminates the polymerization.
-
Initiation: Using a nitrogen-purged syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst. The mixture should turn from a colorless solution to a greenish/blueish color, indicating the formation of the copper-ligand complex.
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir. The reaction is typically run for several hours. Monitor the reaction progress by taking timed samples via a degassed syringe and analyzing monomer conversion by ¹H NMR spectroscopy.
-
Termination: To quench the reaction, open the flask to air and add a few milliliters of tetrahydrofuran (THF). The solution color should fade, indicating oxidation of the copper catalyst.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large excess of cold diethyl ether or hexane.
-
Drying: Collect the precipitated polymer by filtration or centrifugation and dry under vacuum at room temperature until a constant weight is achieved.
Typical Reaction Parameters for ATRP:
| Parameter | Typical Range/Value | Rationale |
| [Monomer]₀ / [Initiator]₀ | 25 - 1000 | Determines the target Degree of Polymerization (DP) and molecular weight. |
| [Initiator]₀ / [Catalyst]₀ | 1 / 1 | Ensures a sufficient concentration of the activating complex. |
| [Catalyst]₀ / [Ligand]₀ | 1 / 1 to 1 / 2 | The ligand solubilizes the copper salt and tunes its redox potential. |
| Temperature | 25 - 110 °C | Affects the rate of polymerization and the position of the ATRP equilibrium. |
| Solvent | Toluene, Anisole, DMF, Water | Must solubilize all components and not interfere with the reaction. |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is another powerful CLRP technique that uses a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[17] The process involves a degenerative chain transfer mechanism where the growing polymer radical reversibly adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, allowing another chain to grow.[18] This rapid exchange ensures that all chains have an equal probability of growing, leading to low polydispersity.
Mechanism of RAFT Polymerization:
Caption: The key steps in RAFT polymerization.
Protocol: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via RAFT Polymerization
This protocol details the synthesis of a well-known thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in water, making it valuable for creating "smart" hydrogels and drug delivery systems.[19]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
1,4-Dioxane (solvent)
-
Methanol
-
Diethyl ether
-
Nitrogen gas (high purity)
-
Ampules or Schlenk flask
Experimental Procedure:
-
Monomer Recrystallization: Recrystallize NIPAM from a toluene/hexane mixture to remove impurities. This is crucial for achieving good control over the polymerization.
-
Reaction Mixture Preparation: In a glass vial, dissolve NIPAM (1.13 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (5 mL). The [RAFT Agent]:[Initiator] ratio is typically between 5:1 and 10:1 to ensure most chains are initiated by the RAFT agent's R-group, leading to high end-group fidelity.
-
Deoxygenation: Transfer the solution to a glass ampule or Schlenk flask. Perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Seal the ampule under vacuum or place the Schlenk flask under a positive pressure of nitrogen. Immerse the reaction vessel in a preheated oil bath at 70 °C for 6-24 hours.
-
Termination: The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Purification: Dilute the reaction mixture with a small amount of methanol and precipitate the polymer into a large volume of cold diethyl ether. The characteristic pink/red color of the RAFT agent should be visible in the polymer.
-
Drying: Isolate the polymer by filtration and dry under vacuum to a constant weight.
Typical Reaction Parameters for RAFT:
| Parameter | Typical Range/Value | Rationale |
| [Monomer]₀ / [RAFT Agent]₀ | 50 - 500 | Controls the target molecular weight. |
| [RAFT Agent]₀ / [Initiator]₀ | 5:1 to 10:1 | Minimizes chains initiated by AIBN, maximizing "living" chains. |
| RAFT Agent Type | Dithiobenzoate, Trithiocarbonate, etc. | Must be chosen based on the monomer being polymerized.[17] |
| Temperature | 60 - 80 °C | Dependent on the decomposition rate of the thermal initiator (e.g., AIBN). |
| Solvent | Dioxane, Toluene, DMF | Should be non-reactive and dissolve all components. |
Post-Polymerization Modification via Click Chemistry
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups.[20] The most prominent example used in polymer science is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[21] This reaction is incredibly efficient for attaching molecules to a polymer backbone.[22][23]
Protocol: Functionalization of an Azide-Containing Polymer with an Alkyne-Functionalized Molecule
This protocol assumes you have already synthesized a polymer with pendant azide groups (e.g., by copolymerizing an azide-containing monomer).
Materials:
-
Azide-functionalized polymer (e.g., Poly(glycidyl methacrylate)-co-(propargyl methacrylate) after conversion of epoxide to azide)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG, an alkyne-containing dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF) or a water/THF mixture (solvent)
Experimental Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer (1 equivalent of azide groups) in DMF.
-
Addition of Reagents: To the polymer solution, add the alkyne-functionalized molecule (1.1 - 1.5 equivalents). A slight excess ensures complete reaction of the polymer's azide groups.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water or DMF. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the polymer mixture, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-24 hours. The reaction's progress can be monitored by FTIR spectroscopy, looking for the disappearance of the characteristic azide peak (~2100 cm⁻¹).
-
Purification: To remove the copper catalyst, pass the reaction mixture through a column of basic or neutral alumina. Alternatively, dialysis can be used if the polymer is water-soluble.
-
Isolation: Precipitate the final functionalized polymer in an appropriate non-solvent (e.g., diethyl ether, methanol) and dry under vacuum.
Part III: Characterization of Functional Polymers
Verifying the successful synthesis and purity of a functional polymer is a critical step.[24][25] A combination of analytical techniques is required to obtain a complete picture of the material's properties.[26][27]
| Technique | Information Provided | Purpose in Functional Polymer Synthesis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, monomer conversion, composition, end-group analysis.[24] | Confirms the polymer structure, verifies successful functionalization, and can be used to calculate molecular weight. |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI = Mw/Mn).[25] | Determines the success of a controlled polymerization (low PDI, typically < 1.3) and confirms the target molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence/absence of specific functional groups.[27] | Excellent for monitoring post-polymerization modifications, such as the disappearance of an azide peak in a click reaction. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm).[27][28] | Characterizes the thermal properties of the final material, which is important for processing and application. |
Part IV: Applications in Drug Delivery
The precise control afforded by these synthetic methods allows for the creation of sophisticated polymeric drug delivery systems.[2][29] A key application is the development of stimuli-responsive polymers, which undergo a change in their physical properties in response to specific environmental triggers like pH or temperature.[30][31][32][33]
For example, a block copolymer can be designed with a hydrophobic, drug-encapsulating core and a hydrophilic, stabilizing corona. If the corona block is made from a pH-responsive polymer (e.g., containing carboxylic acid groups), it can be engineered to change its conformation in the acidic environment of a tumor or an endosome, triggering the release of the encapsulated drug.[3]
Caption: A pH-responsive polymeric micelle for targeted drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of functional polymers by post-polymerization modification. | Semantic Scholar [semanticscholar.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. fiveable.me [fiveable.me]
- 11. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. swaminathansivaram.in [swaminathansivaram.in]
- 16. mdpi.com [mdpi.com]
- 17. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 25. Polymer characterization - Wikipedia [en.wikipedia.org]
- 26. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 27. measurlabs.com [measurlabs.com]
- 28. fiveable.me [fiveable.me]
- 29. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. scispace.com [scispace.com]
Application Note: 3-Bromo-2-fluorobenzenesulfonyl Chloride as a Strategic Building Block for Next-Generation Agrochemicals
Abstract and Introduction
The relentless pursuit of higher crop yields and robust pest management solutions necessitates continuous innovation in agrochemical design. Halogenated organic compounds, particularly those containing fluorine and bromine, have become indispensable in the development of modern herbicides, fungicides, and insecticides. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes.[1] Simultaneously, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This guide focuses on 3-bromo-2-fluorobenzenesulfonyl chloride , a trifunctional building block poised for significant application in agrochemical discovery. Its structure combines a highly reactive sulfonyl chloride group with a strategically substituted phenyl ring. This unique arrangement allows researchers to rapidly generate diverse libraries of sulfonamide and sulfonate ester derivatives. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles, while the ortho-fluoro and meta-bromo substituents provide a distinct electronic and steric profile, enabling fine-tuning of a candidate molecule's biological activity and physicochemical properties. This document provides a detailed overview of its properties, core reactivity, and a robust protocol for its application in synthesizing novel agrochemical scaffolds.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for any chemical reagent. The key properties of 3-bromo-2-fluorobenzenesulfonyl chloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-fluorobenzenesulfonyl chloride | [2] |
| CAS Number | 1214372-19-6 | [2][3] |
| Molecular Formula | C₆H₃BrClFO₂S | [2] |
| Molecular Weight | 273.51 g/mol | |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Ambient temperature, under inert atmosphere | [2] |
Safety and Handling
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][5][6]
This compound is corrosive and moisture-sensitive.[6] It must be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[7][8] Due to its reactivity with water, all glassware should be thoroughly dried, and reactions are best performed under an inert atmosphere (e.g., nitrogen or argon).[6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[8]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[6][7] Seek immediate medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[7]
Core Reactivity and Synthetic Strategy
The primary utility of 3-bromo-2-fluorobenzenesulfonyl chloride stems from the high electrophilicity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to the synthesis of many biologically active molecules in both the pharmaceutical and agrochemical sectors.[9]
The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The fluorine and bromine atoms on the aromatic ring are generally stable under these conditions, allowing for their incorporation into the final product.
Caption: General reaction scheme for 3-bromo-2-fluorobenzenesulfonyl chloride.
Application in Agrochemical Scaffolds
While specific commercial agrochemicals derived directly from this exact isomer are not widely published, the utility of closely related building blocks is well-documented, establishing a strong precedent for its value. For instance, intermediates like 3-bromo-4-fluorobenzenesulfonyl chloride are recognized as key components in synthesizing highly effective pesticides, herbicides, and fungicides.[10] These building blocks allow for the precise introduction of the sulfonyl functional group, leading to agrochemicals with targeted action.[10]
The resulting sulfonamides and sulfonate esters are common motifs in bioactive molecules.[1] The 3-bromo-2-fluoro substitution pattern is particularly interesting for creating novel intellectual property and for exploring structure-activity relationships (SAR). The bromine atom can be used in a later step for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules, while the fluorine atom enhances metabolic stability.
Potential Agrochemical Targets:
-
Fungicides: Many sulfone- and sulfonamide-containing compounds exhibit potent antifungal activity.[11][12][13] The scaffold derived from 3-bromo-2-fluorobenzenesulfonyl chloride can be used to synthesize novel candidates for testing against pathogens like Aspergillus niger and Candida albicans.[11]
-
Herbicides: Sulfonylurea herbicides are a major class of agrochemicals. The sulfonamide linkage is the cornerstone of this class, and new substitution patterns on the aryl ring are constantly being explored to overcome weed resistance.
-
Insecticides: Fluorinated compounds have shown significant promise as rapid-acting insecticides.[14] Incorporating the 3-bromo-2-fluorophenylsulfonyl moiety into potential insecticide candidates could lead to new modes of action or improved efficacy.
Experimental Protocol: Synthesis of N-Benzyl-3-bromo-2-fluorobenzenesulfonamide
This section provides a detailed, representative protocol for the synthesis of a model sulfonamide. This procedure can be adapted for various primary and secondary amines to generate a library of compounds for biological screening.
Materials and Equipment
-
3-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-fluorobenzenesulfonyl chloride (e.g., 2.74 g, 10 mmol, 1.0 eq) and dissolve in anhydrous dichloromethane (40 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 5-10 minutes. Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: In a separate vial, mix benzylamine (1.12 g, 10.5 mmol, 1.05 eq) and triethylamine (1.52 g, 15 mmol, 1.5 eq). Add this mixture to the reaction flask dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid.
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-3-bromo-2-fluorobenzenesulfonamide.
Conclusion
3-Bromo-2-fluorobenzenesulfonyl chloride is a high-value, versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature—a reactive sulfonyl chloride handle, a stabilizing fluorine atom, and a synthetically versatile bromine atom—provides researchers with a powerful tool for generating structurally diverse compound libraries. The straightforward synthesis of sulfonamides, as detailed in this guide, allows for rapid exploration of structure-activity relationships, accelerating the discovery of next-generation herbicides, fungicides, and insecticides with enhanced efficacy and improved environmental profiles.
References
- 1. 3-Bromo-4-Fluorobenzenesulfonyl Chloride [myskinrecipes.com]
- 2. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 3. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 4. 3-Bromo-2-fluorobenzenesulfonylchloride manufacturers and suppliers in india [chemicalbook.com]
- 5. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Reactions with 3-Bromo-2-fluorobenzenesulfonyl Chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with 3-bromo-2-fluorobenzenesulfonyl chloride. Our goal is to empower you with the knowledge to improve reaction yields and achieve greater success in your synthetic endeavors.
Introduction to 3-Bromo-2-fluorobenzenesulfonyl Chloride
3-Bromo-2-fluorobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and as a substrate in cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom for cross-coupling and a fluorine atom that modulates the reactivity of the sulfonyl chloride group, makes it a valuable building block in medicinal chemistry and materials science. However, this substitution also presents specific challenges that can impact reaction yields. This guide will walk you through troubleshooting common issues and optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 3-bromo-2-fluorobenzenesulfonyl chloride?
A1: 3-Bromo-2-fluorobenzenesulfonyl chloride is predominantly used in two main types of reactions:
-
Sulfonamide Synthesis: It readily reacts with primary and secondary amines to form the corresponding sulfonamides.[1] These sulfonamide moieties are crucial pharmacophores in many drug candidates.[1]
-
Suzuki-Miyaura Cross-Coupling: The bromo-substituent serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids and esters.[2] This allows for the synthesis of complex biaryl structures.
Q2: What are the key storage and handling recommendations for 3-bromo-2-fluorobenzenesulfonyl chloride to maintain its reactivity?
A2: To ensure the longevity and reactivity of 3-bromo-2-fluorobenzenesulfonyl chloride, it is crucial to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] The compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in typical sulfonamide formation reactions. Always use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Q3: What are the primary side reactions to be aware of when using this reagent?
A3: The two most common side reactions are:
-
Hydrolysis: As a sulfonyl chloride, the primary competing reaction is hydrolysis to the sulfonic acid. This is exacerbated by the presence of water in the reaction mixture. The electron-withdrawing nature of the fluorine and bromine atoms can influence the rate of hydrolysis.
-
Bis-sulfonylation of Primary Amines: When reacting with primary amines, a common side product is the bis-sulfonated amine. This can be minimized by controlling the stoichiometry and reaction conditions.[4]
Troubleshooting Guide: Sulfonamide Synthesis
The synthesis of sulfonamides from 3-bromo-2-fluorobenzenesulfonyl chloride and an amine is a nucleophilic substitution reaction. Low yields are a common issue that can often be resolved with careful optimization.
Problem 1: Low Yield of the Desired Sulfonamide
-
Possible Cause 1: Hydrolysis of the Sulfonyl Chloride
-
Symptoms: Presence of the corresponding sulfonic acid as a byproduct in your reaction mixture, confirmed by techniques like LC-MS.
-
Troubleshooting Workflow:
-
Anhydrous Conditions: Ensure the use of anhydrous solvents and thoroughly dried glassware.[4] Consider using freshly distilled solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Amine Purity: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.
-
-
-
Possible Cause 2: Steric Hindrance
-
Symptoms: The reaction is sluggish or does not proceed to completion, especially with bulky amines. The ortho-fluoro substituent on the benzenesulfonyl chloride can contribute to steric hindrance.[4][5]
-
Troubleshooting Workflow:
-
Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions.
-
Prolonged Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC or LC-MS.
-
Alternative Base: For sterically hindered or weakly nucleophilic amines, a stronger, non-nucleophilic base might be beneficial.
-
-
-
Possible Cause 3: Formation of Bis-sulfonated Byproduct (with primary amines)
-
Symptoms: TLC or LC-MS analysis shows the desired monosulfonamide, unreacted primary amine, and a less polar byproduct.
-
Troubleshooting Workflow:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.[4]
-
Monitor Reaction Progress: Carefully monitor the reaction. Once the starting amine is consumed, quench the reaction to prevent further sulfonylation.[4]
-
-
Diagram: Troubleshooting Low Sulfonamide Yield
References
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 631912-19-1 CAS MSDS (3-BROMO-4-FLUOROBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Bromo-2-fluorobenzenesulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 3-bromo-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the use of this versatile reagent. Our goal is to equip you with the knowledge to optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Introduction: The Reactivity of 3-Bromo-2-fluorobenzenesulfonyl Chloride
3-Bromo-2-fluorobenzenesulfonyl chloride is a highly reactive molecule used in the synthesis of various sulfonamides and other sulfur-containing compounds. Its reactivity is governed by the electrophilic sulfur atom of the sulfonyl chloride group and the unique substitution pattern on the aromatic ring. The presence of a bromine and a fluorine atom ortho and meta to the sulfonyl chloride group, respectively, influences the electronic properties and steric environment of the molecule, leading to a specific profile of potential side reactions. Understanding these potential pitfalls is crucial for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary reaction product, a sulfonamide, is contaminated with a significant amount of a water-soluble impurity. What is this likely to be and how can I prevent its formation?
A1: The most common water-soluble byproduct in reactions with sulfonyl chlorides is the corresponding sulfonic acid.
This occurs due to the hydrolysis of the sulfonyl chloride in the presence of water.[1][2] 3-Bromo-2-fluorobenzenesulfonyl chloride will hydrolyze to form 3-bromo-2-fluorobenzenesulfonic acid.
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This reaction is often accelerated by basic conditions or elevated temperatures.
Prevention and Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
-
Controlled Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Order of Addition: Adding the sulfonyl chloride slowly to the reaction mixture containing the amine nucleophile can favor the desired reaction over hydrolysis.
-
Work-up Procedure: Quench the reaction with cold, dilute acid to neutralize any remaining base, which can catalyze hydrolysis. When extracting the product, use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Protocol for Minimizing Hydrolysis:
-
Assemble the reaction setup under a positive pressure of nitrogen or argon.
-
Add the anhydrous solvent and the amine nucleophile to the reaction flask.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Dissolve the 3-bromo-2-fluorobenzenesulfonyl chloride in a minimal amount of anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1 M HCl).
-
Promptly extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Reaction Pathway Diagram:
Caption: Formation of the desired sulfonamide and the sulfonic acid side product.
Q2: I am observing a byproduct with a mass corresponding to the displacement of the fluorine or bromine atom. Is this possible, and how can I avoid it?
A2: Yes, nucleophilic aromatic substitution (SNA_r_) is a potential side reaction, although generally less common than reaction at the sulfonyl chloride group. [3][4][5]
The aromatic ring of 3-bromo-2-fluorobenzenesulfonyl chloride is electron-deficient due to the withdrawing effects of the sulfonyl chloride, fluoro, and bromo groups. This can make the ring susceptible to attack by strong nucleophiles.
Causality: Strong nucleophiles, especially under forcing conditions (high temperatures, strong bases), can attack the aromatic ring at the positions activated by the electron-withdrawing groups, leading to the displacement of either the fluorine or bromine atom. The ortho-fluoro group is particularly susceptible to displacement due to its activating effect on the carbon to which it is attached.
Prevention and Troubleshooting:
-
Choice of Nucleophile: Use the least basic and softest nucleophile possible for the desired transformation.
-
Reaction Conditions: Avoid high temperatures and prolonged reaction times.
-
Stoichiometry: Use a minimal excess of the nucleophile to reduce the likelihood of side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of nucleophilic bases like alkoxides or excess amine.
Table of Potential SNAr Products:
| Nucleophile | Potential Side Product |
| R-O⁻ | 3-Bromo-2-(alkoxy)benzenesulfonyl chloride |
| R₂N⁻ | 3-Bromo-2-(dialkylamino)benzenesulfonyl chloride |
| RS⁻ | 3-Bromo-2-(alkylthio)benzenesulfonyl chloride |
Logical Relationship Diagram:
Caption: Decision tree for desired reaction versus SNAr side reaction.
Q3: My reaction mixture has a yellow tint, and I've isolated a high molecular weight, sulfur-containing impurity. What could this be?
A3: This could potentially be a disulfide byproduct, such as bis(3-bromo-2-fluorophenyl) disulfide.
This is a reductive side reaction that can occur under certain conditions.
Causality: Some reducing agents or even certain reaction conditions can lead to the reduction of the sulfonyl chloride.[6][7] This can proceed through a sulfonyl radical intermediate which can then dimerize to form a disulfide. While less common in standard sulfonylation reactions, it can be promoted by certain metals or reductive work-up conditions.
Prevention and Troubleshooting:
-
Avoid Reductive Conditions: Be mindful of any reagents or conditions that could have a reducing potential.
-
Oxidative Work-up: If disulfide formation is suspected, a mild oxidative work-up (e.g., with a dilute solution of hydrogen peroxide) might help to convert some of the disulfide back to the sulfonic acid, which can then be removed by an aqueous wash.
-
Purification: Disulfides are generally less polar than the corresponding sulfonamides and can often be separated by column chromatography.
Experimental Workflow for Detection:
Caption: Workflow for the analytical detection of disulfide byproducts.
Summary of Key Troubleshooting Points
| Issue | Probable Cause | Recommended Solution |
| Low Yield of Desired Product | Hydrolysis of starting material | Use strict anhydrous conditions; perform the reaction at low temperatures. |
| Presence of Water-Soluble Impurity | Formation of sulfonic acid via hydrolysis | Quick, cold aqueous work-up or non-aqueous work-up; purify by extraction. |
| Byproduct with Halogen Displacement | Nucleophilic Aromatic Substitution (SNAr) | Use milder reaction conditions; avoid strong, non-selective nucleophiles and high temperatures. |
| High Molecular Weight, Yellow Impurity | Formation of disulfide byproduct | Avoid reductive conditions; consider a mild oxidative work-up; purify by chromatography. |
| Reaction Fails to Proceed | Inactive reagent; poor nucleophile | Check the quality of the sulfonyl chloride; consider using a stronger nucleophile or a catalyst if appropriate. |
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. Khan Academy [khanacademy.org]
- 6. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2-fluorobenzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 3-Bromo-2-fluorobenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this reactive intermediate.
Introduction: The Challenge of Purifying 3-Bromo-2-fluorobenzenesulfonyl Chloride
3-Bromo-2-fluorobenzenesulfonyl chloride is a highly reactive liquid that serves as a key building block in medicinal chemistry. Its purification is often complicated by its high reactivity, particularly its susceptibility to hydrolysis, and the potential for thermal decomposition. This guide provides practical, field-proven insights to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and purification of 3-Bromo-2-fluorobenzenesulfonyl chloride.
Q1: What is the most common impurity I should expect in my crude 3-Bromo-2-fluorobenzenesulfonyl chloride?
A1: The most prevalent impurity is 3-bromo-2-fluorobenzenesulfonic acid, which forms via hydrolysis of the sulfonyl chloride group.[1] This hydrolysis can occur if the compound is exposed to atmospheric moisture, or if there is residual water in the reaction mixture or solvents. The sulfonic acid is significantly more polar than the sulfonyl chloride and will appear as a baseline spot on a normal-phase TLC plate.
Q2: How can I detect hydrolysis in my sample of 3-Bromo-2-fluorobenzenesulfonyl chloride?
A2: Several indicators can suggest hydrolysis has occurred:
-
Appearance: The liquid may appear cloudy or fuming upon exposure to air, which is the formation of HCl gas as the sulfonyl chloride reacts with moisture.
-
NMR Spectroscopy: In a ¹H NMR spectrum, the aromatic protons of the sulfonic acid will be shifted compared to the sulfonyl chloride. You may also see a broad peak for the acidic proton.
-
TLC Analysis: A highly polar spot that does not move from the baseline in a typical non-polar solvent system (e.g., hexanes/ethyl acetate) is indicative of the sulfonic acid.
Q3: What are the recommended storage conditions for 3-Bromo-2-fluorobenzenesulfonyl chloride?
A3: Due to its moisture sensitivity, 3-Bromo-2-fluorobenzenesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.
Q4: Since 3-Bromo-2-fluorobenzenesulfonyl chloride is a liquid, can I use recrystallization for purification?
A4: Direct recrystallization is not a suitable method for a liquid compound. However, it may be possible to convert the sulfonyl chloride to a solid derivative (e.g., a sulfonamide), purify the solid by recrystallization, and then cleave the derivative to regenerate the purified sulfonyl chloride. This is a more complex, multi-step process and is generally less preferred than direct purification methods like vacuum distillation or column chromatography.
Q5: What are other potential impurities besides the sulfonic acid?
A5: If the synthesis is performed via a Sandmeyer-type reaction from the corresponding aniline, you might encounter byproducts such as 1-bromo-3-chloro-2-fluorobenzene (from a competing Sandmeyer chlorination) and various disulfide or sulfone species.[1][2]
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of 3-Bromo-2-fluorobenzenesulfonyl chloride.
Troubleshooting Column Chromatography
Q1: My compound appears to be decomposing on the silica gel column. What can I do?
A1: Sulfonyl chlorides can be unstable on silica gel, which is acidic.[3]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, and let it sit for an hour or two. Then, elute the plate and check for the appearance of new, more polar spots (degradation products).
-
Deactivate the Silica: If instability is observed, you can deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% by volume in your eluent), and then flushing the column with the eluent before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
Q2: I'm having trouble finding a good solvent system for column chromatography. The compound either stays at the baseline or runs with the solvent front.
A2: Finding the right eluent is key for good separation.
-
Start with a Standard System: A good starting point for a moderately polar compound like 3-Bromo-2-fluorobenzenesulfonyl chloride is a mixture of hexanes and ethyl acetate.[4]
-
Systematic TLC Analysis: Run a series of TLC plates with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3.[5]
-
Consider Other Solvents: If hexanes/ethyl acetate doesn't provide good separation from impurities, you can try other solvent systems like dichloromethane/hexanes or diethyl ether/hexanes.[4]
Q3: My purified fractions from the column still show the sulfonic acid impurity. Why?
A3: This is likely due to "streaking" of the highly polar sulfonic acid on the column.
-
Aqueous Workup Before Chromatography: Before attempting chromatography, perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and wash it with cold water or a dilute HCl solution. This will remove the majority of the water-soluble sulfonic acid. Ensure you thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating.
-
Scrubbing with HCl: A more rigorous method involves scrubbing the crude liquid with a concentrated aqueous HCl solution, which can help extract the sulfonic acid.[6]
Troubleshooting Vacuum Distillation
Q1: I'm not sure at what temperature and pressure to distill my compound.
A1: The boiling point of 3-Bromo-2-fluorobenzenesulfonyl chloride is not widely reported.
-
Start with High Vacuum: Use a good vacuum pump (e.g., <1 mmHg). A lower pressure will allow the compound to distill at a lower temperature, minimizing the risk of thermal decomposition.[7]
-
Gradual Heating: Heat the distillation flask slowly and carefully in a heating mantle or oil bath. Observe the temperature at which the compound begins to distill and maintain the distillation at a steady rate.
-
Use a Short Path Apparatus: For high-boiling or sensitive compounds, a short-path distillation apparatus is recommended to minimize the distance the vapor has to travel.
Q2: My compound seems to be decomposing in the distillation flask upon heating.
A2: This indicates thermal instability.
-
Lower the Pressure: The most effective way to reduce the boiling temperature is to use a better vacuum.
-
Minimize Residence Time: Distill the compound as quickly as possible without compromising separation.
-
Consider Column Chromatography Instead: If the compound is too thermally labile for distillation even under high vacuum, column chromatography is the preferred purification method.
Q3: The distillation is very slow or has stopped. What could be the issue?
A3: This can be due to several factors.
-
Insufficient Heating: The temperature of the heating bath may not be high enough to cause the compound to boil at the current pressure.
-
Vacuum Leaks: Check all the joints and connections in your distillation setup for leaks.
-
Flooding or Weeping (if using a fractionating column): These issues can disrupt the distillation process and are often caused by improper heating or pressure.[8][9]
Part 3: Experimental Protocols & Data
Purity Assessment
Before and after purification, the purity of 3-Bromo-2-fluorobenzenesulfonyl chloride should be assessed using the following techniques:
| Technique | Purpose | Key Considerations |
| ¹H and ¹⁹F NMR | Structural confirmation and purity assessment. | Use a deuterated aprotic solvent like CDCl₃. Look for characteristic aromatic signals and the absence of impurity peaks.[10] |
| GC-MS | Purity assessment and identification of volatile impurities. | Can be used to identify byproducts like chloroarenes from a Sandmeyer reaction.[11] |
| TLC | Quick purity check and for developing column chromatography conditions. | Use silica gel plates and visualize with a UV lamp. |
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol that should be optimized for 3-Bromo-2-fluorobenzenesulfonyl chloride.
1. Solvent System Selection:
-
Using TLC, determine a solvent system that provides an Rf of 0.2-0.3 for the sulfonyl chloride. A good starting point is a gradient of 5% to 20% ethyl acetate in hexanes.
2. Column Packing:
-
Select an appropriately sized column (typically using 50-100 g of silica gel per gram of crude material).
-
Pack the column as a slurry with the initial, less polar eluent.
3. Sample Loading:
-
Dissolve the crude 3-Bromo-2-fluorobenzenesulfonyl chloride in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting with the solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable liquid sulfonyl chlorides.
1. Pre-treatment (Optional but Recommended):
-
To remove the sulfonic acid impurity, first, perform an aqueous workup as described in the troubleshooting section. Ensure the product is thoroughly dried before proceeding.
2. Apparatus Setup:
-
Set up a vacuum distillation apparatus, preferably with a short path. Ensure all glassware is dry.
-
Use a magnetic stirrer in the distillation flask for smooth boiling.
3. Distillation:
-
Apply a high vacuum (<1 mmHg).
-
Gradually heat the distillation flask.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction at a constant temperature.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
Part 4: Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing hydrolysis of 3-Bromo-2-fluorobenzenesulfonyl chloride during workup.
Welcome to the technical support center for 3-Bromo-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its use, particularly the prevention of hydrolysis during reaction workup. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the purity of your final products.
Part 1: Understanding the Challenge - The Inherent Reactivity of 3-Bromo-2-fluorobenzenesulfonyl Chloride
3-Bromo-2-fluorobenzenesulfonyl chloride is a highly reactive electrophile, a characteristic essential for its role in synthesis, particularly in the formation of sulfonamides and sulfonate esters. However, this reactivity also makes it highly susceptible to hydrolysis, where it reacts with water to form the corresponding and often undesired 3-bromo-2-fluorobenzenesulfonic acid.
The presence of two electron-withdrawing halogen substituents (bromine and fluorine) on the benzene ring significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened electrophilicity makes it a prime target for nucleophilic attack by water, accelerating the rate of hydrolysis compared to non-halogenated analogs. The formation of the sulfonic acid byproduct can complicate purification, reduce yields, and interfere with subsequent reactions. Therefore, meticulous control over the workup conditions is paramount.
// Nodes reagent [label="3-Bromo-2-fluorobenzenesulfonyl\nChloride", fillcolor="#F1F3F4"]; water [label="H₂O\n(Nucleophile)", fillcolor="#F1F3F4"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sulfonic_acid [label="3-Bromo-2-fluorobenzenesulfonic\nAcid (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hcl [label="HCl", fillcolor="#F1F3F4"];
// Edges reagent -> intermediate [label="Nucleophilic Attack", color="#4285F4"]; water -> intermediate [color="#4285F4"]; intermediate -> sulfonic_acid [label="Loss of Leaving Group", color="#34A853"]; intermediate -> hcl [color="#34A853"]; }
Figure 1: Mechanism of Sulfonyl Chloride Hydrolysis.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the workup of reactions involving 3-Bromo-2-fluorobenzenesulfonyl chloride.
Issue 1: An oily residue or solid precipitate forms upon adding the reaction mixture to water, which is difficult to handle.
-
Question: I quenched my reaction mixture in ice water, and now I have a sticky oil (or a solid that's hard to filter) that seems to be my product. What is happening and how can I purify it?
-
Answer: This is a common observation. 3-Bromo-2-fluorobenzenesulfonyl chloride, like many other halogenated arylsulfonyl chlorides, is a dense liquid that is insoluble in cold water.[1][2] When you quench the reaction in ice water, the unreacted sulfonyl chloride and your product (if also water-insoluble) will separate from the aqueous phase. The low temperature is crucial as it significantly slows the rate of hydrolysis, but it doesn't stop it completely.[1]
-
Immediate Action: Proceed with an extraction using a suitable organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.[3] The organic solvent will dissolve your product and the remaining sulfonyl chloride, allowing for separation from the aqueous layer.
-
Preventative Tip: Instead of quenching directly into a large volume of water, consider a "reverse quench" by slowly adding ice-cold water to your reaction mixture (if the reaction solvent is water-miscible) or by pouring the reaction mixture into a vigorously stirred biphasic mixture of ice-cold water and your extraction solvent.
-
Issue 2: My final product is contaminated with an acidic impurity, confirmed by TLC or NMR.
-
Question: After my workup and purification, I'm seeing a persistent impurity that I believe is the sulfonic acid. How can I remove it?
-
Answer: The presence of 3-bromo-2-fluorobenzenesulfonic acid is the direct result of hydrolysis.[1] While this byproduct is highly water-soluble as its salt, the acid form can have some solubility in polar organic solvents, leading to contamination.
-
Solution 1: Mild Base Wash: During your extractive workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3] This will deprotonate the sulfonic acid, forming the sodium sulfonate salt, which is highly polar and will be efficiently extracted into the aqueous layer.
-
Caution: Perform this wash at a low temperature (0-5 °C) and quickly, as a basic environment can also promote the hydrolysis of your remaining sulfonyl chloride. Do not use strong bases like NaOH or KOH unless your desired product is extremely robust.[1]
-
-
Solution 2: Recrystallization or Chromatography: If the sulfonic acid persists, purification by column chromatography on silica gel or recrystallization (if your product is a solid) can effectively remove the more polar sulfonic acid impurity.
-
Issue 3: My reaction yield is consistently low, and I suspect product loss during workup.
-
Question: I'm losing a significant amount of my desired product during the workup phase. What are the likely causes?
-
Answer: Low yields are often attributable to extensive hydrolysis of the 3-Bromo-2-fluorobenzenesulfonyl chloride starting material or the product if it also contains a sulfonyl chloride moiety.
-
Root Cause Analysis:
-
Moisture Contamination: Was your reaction performed under strictly anhydrous conditions? Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Temperature: Are you maintaining a low temperature (ideally 0-5 °C) throughout the entire aqueous workup? Hydrolysis rates increase with temperature.[2]
-
Workup Duration: Are you minimizing the contact time between your compound and the aqueous phase? Sulfonyl chlorides should be separated from water as quickly as possible.[4]
-
-
Optimization Strategy: Consider a completely non-aqueous workup if your product is highly sensitive. This involves quenching the reaction with a non-aqueous reagent (e.g., a soluble amine scavenger) and purifying directly by chromatography.
-
Part 3: Recommended Workup Protocols
The choice of workup protocol depends on the scale of your reaction and the stability of your product. The following decision tree and protocols provide a guide to selecting the appropriate method.
// Nodes start [label="Choose Workup Protocol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_product_solid [label="Is the desired product a\nwater-insoluble solid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_product_liquid [label="Is the desired product a\nwater-insoluble liquid/oil?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; protocol_A [label="Protocol A:\nAqueous Precipitation & Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol_B [label="Protocol B:\nStandard Extractive Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_product_sensitive [label="Is the product highly\nsensitive to hydrolysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; protocol_C [label="Protocol C:\nNon-Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> is_product_solid; is_product_solid -> protocol_A [label="Yes", color="#34A853"]; is_product_solid -> is_product_liquid [label="No", color="#EA4335"]; is_product_liquid -> protocol_B [label="Yes", color="#34A853"]; is_product_liquid -> is_product_sensitive [label="No", color="#EA4335"]; is_product_sensitive -> protocol_C [label="Yes", color="#34A853"]; is_product_sensitive -> protocol_B [label="No", color="#EA4335"]; }
Figure 2: Decision tree for selecting a workup protocol.
Protocol A: Aqueous Precipitation & Wash (for solid products)
This method is ideal for reactions where the desired product is a solid that is insoluble in water. The precipitation of the solid protects it from extensive hydrolysis.[3]
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
Precipitation: Continue stirring until all the ice has melted and a solid has fully precipitated.
-
Filtration: Collect the solid product by suction filtration.
-
Washing: Wash the solid on the filter extensively with cold water to remove water-soluble impurities. For enhanced purity, create a slurry of the solid in fresh cold water, stir vigorously for 10-15 minutes, and filter again. Repeat this wash step 2-3 times.[3]
-
Drying: Dry the purified solid under vacuum.
Protocol B: Standard Extractive Workup (for liquid/oil products)
This is the most common method for isolating water-insoluble liquid products.
-
Quenching: Pour the reaction mixture into a separatory funnel containing a cold (0-5 °C) mixture of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Extraction: Shake the funnel, allowing any pressure to vent. Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent.
-
Combine & Wash: Combine all organic layers. Wash sequentially with:
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol C: Non-Aqueous Workup (for highly sensitive products)
This method avoids water entirely and is suitable for small-scale reactions or when the product is extremely sensitive to hydrolysis.
-
Quenching: Cool the reaction mixture to 0 °C. Add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, 2-3 equivalents relative to the excess sulfonyl chloride).
-
Reaction: Stir the suspension at room temperature and monitor the disappearance of the excess sulfonyl chloride by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin-bound sulfonamide.
-
Rinsing & Concentration: Wash the collected resin with a small amount of the reaction solvent. Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use a rotary evaporator to remove the solvent after extraction?
-
A1: Yes, but ensure your product is not volatile. It is crucial to ensure all aqueous phases have been thoroughly removed and the organic solution is dried with a drying agent before concentration. Any residual water can cause hydrolysis, especially if heating is required.
-
-
Q2: How can I monitor the hydrolysis of my sulfonyl chloride during the workup?
-
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride and will have a much lower Rf value. By co-spotting your organic layer with the starting sulfonyl chloride, you can visually assess the extent of hydrolysis.
-
-
Q3: Is 3-Bromo-2-fluorobenzenesulfonyl chloride stable during storage?
-
A3: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to protect it from atmospheric moisture. Over time, even with proper storage, some hydrolysis may occur. It is always best to use it as fresh as possible or to check its purity before use.
-
-
Q4: What are the key analytical signatures to confirm the presence of the sulfonyl chloride versus the sulfonic acid?
-
A4: Several techniques can be used:
-
FT-IR Spectroscopy: The sulfonyl chloride will show characteristic strong stretches for S=O (around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹) and S-Cl (around 550-650 cm⁻¹). The sulfonic acid will have a very broad O-H stretch (2500-3300 cm⁻¹) in addition to the S=O stretches.
-
¹H NMR Spectroscopy: The aromatic protons adjacent to the sulfonyl group will have different chemical shifts for the sulfonyl chloride versus the sulfonic acid.
-
HPLC: Reversed-phase HPLC can readily separate the less polar sulfonyl chloride from the more polar sulfonic acid.[2]
-
-
| Technique | 3-Bromo-2-fluorobenzenesulfonyl Chloride | 3-Bromo-2-fluorobenzenesulfonic Acid |
| TLC (Silica) | Higher Rf (less polar) | Lower Rf (more polar) |
| FT-IR | S=O and S-Cl stretches present | Broad O-H stretch, S=O stretches present |
| Aqueous Solubility | Insoluble | Soluble (especially as a salt) |
References
Technical Support Center: Troubleshooting Sulfonamide Synthesis with 3-Bromo-2-fluorobenzenesulfonyl Chloride
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of sulfonamides using 3-Bromo-2-fluorobenzenesulfonyl chloride. As a highly reactive and sterically demanding reagent, its use can present unique difficulties. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental hurdles.
I. Critical Reagent Characteristics
Before delving into troubleshooting, it is crucial to understand the inherent properties of 3-Bromo-2-fluorobenzenesulfonyl chloride that influence the reaction. The electron-withdrawing effects of the ortho-fluorine and meta-bromine substituents significantly activate the sulfonyl chloride group, making it highly susceptible to nucleophilic attack.[1][2] While this enhances its reactivity towards the desired amine, it also increases its propensity for undesired side reactions, most notably hydrolysis.[3][4][5]
II. Troubleshooting Guide: Common Issues & Solutions
A. Issue: Low to No Product Yield
Question 1: My reaction shows little to no formation of the desired sulfonamide, and my starting materials are largely unconsumed. What are the likely causes?
Answer:
This scenario typically points to two main issues: insufficient reactivity of your amine or suboptimal reaction conditions.
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may exhibit slow reaction kinetics.[6][7] The bulky 3-bromo-2-fluorobenzenesulfonyl chloride further exacerbates this issue.
-
Solution: Consider increasing the reaction temperature in increments of 10-20 °C. If the reaction is still sluggish, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a catalytic amount of DMAP (4-Dimethylaminopyridine) can be employed to activate the amine.
-
-
Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the amine starting material and halting the reaction.[8]
-
Solution: Ensure at least two equivalents of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) are used if the amine starting material is an HCl salt, and at least one equivalent for a free amine. For weakly nucleophilic amines, a stronger base might be necessary.[6]
-
Question 2: My starting materials are consumed, but I have a low yield of the desired product. My crude NMR/LC-MS shows a major byproduct. What is the likely culprit?
Answer:
The most common side reaction in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (3-Bromo-2-fluorobenzenesulfonic acid).[4][9] This is especially prevalent with the highly reactive 3-Bromo-2-fluorobenzenesulfonyl chloride.
-
Cause: Presence of moisture in the reaction. Sulfonyl chlorides are highly sensitive to water.[1][3]
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Order of Addition: Slowly add the sulfonyl chloride to a solution of the amine and base. This ensures the amine is readily available to react, outcompeting residual water molecules.[5]
-
Low Temperature: Running the reaction at 0 °C or even lower temperatures can significantly reduce the rate of hydrolysis while still allowing the desired reaction to proceed.[5]
-
-
B. Issue: Product Purity and Unexpected Side Products
Question 3: I have isolated my product, but it is contaminated with the corresponding sulfonic acid. How can I remove this impurity?
Answer:
The sulfonic acid byproduct is acidic and can be removed with a basic aqueous wash.
-
Purification Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified sulfonamide.
-
Question 4: My mass spectrometry data shows a peak corresponding to the di-sulfonated product. How can I prevent this?
Answer:
The formation of a di-sulfonated product, N,N-bis(3-bromo-2-fluorobenzenesulfonyl)amine, can occur, especially with primary amines.
-
Cause: The initially formed sulfonamide still has an acidic N-H proton. In the presence of a strong base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Weaker Base: If di-sulfonylation is a significant issue, consider using a weaker base like pyridine, which is less likely to deprotonate the sulfonamide product.[6]
-
-
Question 5: I observe a byproduct that seems to result from the displacement of the ortho-fluorine atom. Is this possible and how can I avoid it?
Answer:
While less common, nucleophilic aromatic substitution (SNAr) of the activated ortho-fluorine is a possibility, especially with highly nucleophilic amines or under forcing reaction conditions (e.g., high temperatures). The electron-withdrawing sulfonyl chloride group activates the aromatic ring for such reactions.
-
Preventative Measures:
-
Maintain Low Temperatures: Keep the reaction temperature as low as possible to favor the desired sulfonylation over the higher activation energy SNAr pathway.
-
Avoid Excessively Strong Nucleophiles/Bases: If SNAr is suspected, avoid using exceptionally strong nucleophiles or bases that might facilitate this side reaction.
-
III. Analytical & Monitoring Protocols
Monitoring Reaction Progress
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[9][10]
-
Typical Eluent System: A mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio and adjusting as needed).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be helpful.
Characterization of Products and Impurities
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for assessing purity and identifying byproducts.[11][12]
| Technique | Purpose | Typical Conditions |
| HPLC | Quantitative purity assessment | C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid. |
| LC-MS | Identification of product and byproducts by mass | ESI+ mode is typically used to observe the protonated molecular ions.[12] |
| NMR | Structural elucidation | ¹H, ¹³C, and ¹⁹F NMR are all useful for confirming the structure of the desired product and identifying impurities. |
IV. Experimental Workflow Diagrams
General Sulfonamide Synthesis Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
V. References
-
Wikipedia. Sulfonamide. --INVALID-LINK--
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. --INVALID-LINK--
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. --INVALID-LINK--
-
BenchChem. Avoiding Impurities in the Synthesis of Sulfonyl Chlorides. --INVALID-LINK--
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. --INVALID-LINK--
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. --INVALID-LINK--
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. --INVALID-LINK--
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. --INVALID-LINK--
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. --INVALID-LINK--
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. --INVALID-LINK--
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. --INVALID-LINK--
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing). --INVALID-LINK--
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. --INVALID-LINK--
-
Quora. What is the method of analysis of sulphonamides?. --INVALID-LINK--
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. --INVALID-LINK--
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. --INVALID-LINK--
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. --INVALID-LINK--
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. --INVALID-LINK--
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. --INVALID-LINK--
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. --INVALID-LINK--
-
MySkinRecipes. 3-BROMO-2-CHLOROBENZENESULFONYL CHLORIDE. --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. --INVALID-LINK--
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. --INVALID-LINK--
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. --INVALID-LINK--
-
BenchChem. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. --INVALID-LINK--
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. --INVALID-LINK--
-
Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. --INVALID-LINK--
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide. --INVALID-LINK--
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. --INVALID-LINK--
-
Quora. The displacement reactions of Cl, Br, and I using fluorine are not generally carried out in an aqueous solution. What is the reason?. --INVALID-LINK--
-
CAMEO Chemicals. BENZENESULFONYL CHLORIDE. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. ymerdigital.com [ymerdigital.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reaction Progress of 3-Bromo-2-fluorobenzenesulfonyl Chloride by TLC
Welcome to the technical support center for monitoring reactions involving 3-Bromo-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can confidently adapt and troubleshoot your Thin-Layer Chromatography (TLC) analysis.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter while monitoring your reaction.
Question: Why don't I see any spots on my TLC plate, even under a UV lamp?
Answer: This is a common and frustrating issue that can arise from several sources. Let's break down the potential causes and solutions:
-
Insufficient Sample Concentration: The concentration of your spotted sample may be too low for detection.[1][2] To fix this, try concentrating your sample by spotting multiple times in the exact same location on the plate. Allow the solvent to fully evaporate between each application to keep the spot small and concentrated.
-
Incorrect Solvent Level: If the solvent level in the developing chamber is higher than your spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[1][2] Always ensure your spotting line is well above the solvent level.
-
Compound Volatility: While less common for this specific sulfonyl chloride, some products or byproducts could be volatile and may have evaporated from the plate during development or drying.[2] If you suspect this, minimizing the time the plate is left in the open air can help.
-
Non-UV Active Compounds: 3-Bromo-2-fluorobenzenesulfonyl chloride contains an aromatic ring and should be UV active. However, your product or a side-product might not be.[2][3][4] If you suspect compounds are present but not visible under UV light, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups.
-
Reaction Failure: It's also possible that the reaction has not proceeded, or an unexpected outcome has occurred. Always run a control lane with your starting material to ensure your spotting and visualization techniques are working correctly.
Question: My spots are streaking or appearing as elongated smears. What's wrong?
Answer: Streaking is a clear indicator of a problem with how the sample is interacting with the stationary phase (the silica plate). Here are the primary causes:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause of streaking.[1][2][5] The stationary phase becomes saturated, and the excess compound travels up the plate in a continuous band. Prepare a more dilute solution of your reaction mixture and spot a smaller amount.
-
Highly Polar Compounds: Very polar compounds can bind strongly to the silica gel, leading to tailing or streaking. 3-Bromo-2-fluorobenzenesulfonyl chloride itself is quite polar, and its hydrolysis byproduct, 3-bromo-2-fluorobenzenesulfonic acid, is extremely polar. This sulfonic acid will often appear as a streak from the baseline.
-
Solution: To address this, you can increase the polarity of your mobile phase (eluent). Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid can often resolve streaking for acidic compounds.[2]
-
-
Inappropriate Solvent System: If the polarity of your solvent system is too high or too low, it can lead to poor separation and streaking.[1] A systematic approach to finding the right mobile phase is crucial (see FAQ section).
Question: I see a new spot, but my starting material spot is still very intense. How do I know if the reaction is progressing?
Answer: This is the core of reaction monitoring. The key is to use a "co-spot" lane for accurate comparison.
-
The Power of the Co-spot: A proper TLC analysis for reaction monitoring should have three lanes:
-
Starting Material (SM): A spot of your pure 3-Bromo-2-fluorobenzenesulfonyl chloride.
-
Co-spot (C): Spot the starting material first, then, in the same location, spot your reaction mixture.
-
Reaction Mixture (Rxn): A spot of your current reaction mixture.
-
-
Interpretation:
-
If the reaction is complete, the co-spot lane will look identical to the reaction mixture lane, and the starting material spot in the "SM" lane will be absent in the "Rxn" lane.
-
If the reaction is ongoing, you will see both the starting material spot and the new product spot in the "Rxn" lane. The co-spot will help confirm the identity of the starting material spot in your reaction mixture.
-
If the Rf values of your starting material and product are very similar, the co-spot will appear as a single, often slightly elongated spot. If the reaction is complete, the spot in the "Rxn" lane should have a different Rf from the "SM" lane.[6][7]
-
Question: I see an unexpected spot at the baseline (Rf = 0). What is it?
Answer: An immobile spot at the baseline is characteristic of a highly polar compound. For reactions with 3-Bromo-2-fluorobenzenesulfonyl chloride, this is almost certainly the corresponding sulfonic acid.
-
Cause - Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with any trace moisture to form sulfonic acids.[8][9] This is a very common side reaction. The resulting sulfonic acid is ionic and extremely polar, causing it to bind very strongly to the silica gel plate and not move from the baseline.
-
Significance: The appearance and intensity of this baseline spot can give you an indication of how sensitive your reaction is to moisture. If it becomes the major spot, it may indicate that your reaction conditions are not sufficiently anhydrous.
Frequently Asked Questions (FAQs)
This section covers broader questions about the principles and practices of TLC for this specific compound.
Question: What is a good starting mobile phase (solvent system) for TLC of 3-Bromo-2-fluorobenzenesulfonyl chloride?
Answer: Selecting the right mobile phase is a process of optimization, but a good starting point is crucial.[10] 3-Bromo-2-fluorobenzenesulfonyl chloride is a moderately polar compound due to the electronegative sulfonyl chloride group and halogen atoms.
A standard approach is to start with a binary mixture of a non-polar and a moderately polar solvent.[11]
-
Recommended Starting Point: 3:1 Hexanes:Ethyl Acetate (v/v) .
-
Optimization:
-
If the Rf is too low (spots don't move far up the plate), your eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1 Hexanes:EtOAc).[2]
-
If the Rf is too high (spots run to the top of the plate), your eluent is too polar. Increase the proportion of hexanes (e.g., 4:1 or 5:1 Hexanes:EtOAc).[2]
-
The goal is to achieve an Rf value for your starting material of approximately 0.3-0.4 to allow clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).[7]
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf of Starting Material | Polarity |
| 4:1 | ~0.5 - 0.6 | Low |
| 3:1 | ~0.3 - 0.4 (Ideal Starting Point) | Medium |
| 1:1 | ~0.1 - 0.2 | High |
Question: How do I properly prepare and run a TLC plate for this reaction?
Answer: Following a systematic protocol is key to obtaining reproducible results.
Experimental Protocol: Standard TLC Procedure
-
Prepare the Chamber: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Line the back of the chamber with a piece of filter paper, ensuring it is saturated with the solvent. Close the chamber and let it equilibrate for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rf values.[12]
-
Prepare the Plate: Using a pencil (never a pen, as the ink will run), gently draw a straight line across a silica gel plate about 1 cm from the bottom. This is your origin line. Mark three small, equidistant dots on this line for your three lanes (SM, C, Rxn).
-
Spot the Plate:
-
Dip a capillary tube into your dilute solution of starting material.
-
Briefly touch the tip of the capillary to the "SM" dot and the "C" dot. Allow the solvent to evaporate completely.
-
Using a new capillary tube, dip it into your reaction mixture.
-
Spot this on the "Rxn" dot and the "C" dot (directly on top of the starting material spot). Aim for spots that are 1-2 mm in diameter.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent to travel up the plate undisturbed.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize: View the plate under a short-wave (254 nm) UV lamp.[3] Circle any visible spots with a pencil. If necessary, proceed with a chemical stain.
Question: How should I visualize the spots? Are there alternatives to UV light?
Answer: While UV light is the primary, non-destructive method, chemical stains are essential for visualizing UV-inactive compounds or for getting a different perspective on the spots.[4][13]
-
UV Light (254 nm): As an aromatic compound, 3-Bromo-2-fluorobenzenesulfonyl chloride and many of its derivatives will absorb short-wave UV light. On a plate containing a fluorescent indicator, these spots will appear dark against a glowing green background.[3] This should always be your first method of visualization.
-
Iodine Chamber: Placing the dried plate in a chamber with a few crystals of iodine is a semi-destructive method. Iodine vapor complexes with many organic compounds, causing them to appear as yellow or brown spots.[3] This is a good general-purpose alternative.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is highly effective for visualizing compounds that can be oxidized, such as alcohols, amines, or alkenes. The plate is dipped in or sprayed with the stain, and spots appear as yellow/brown areas on a purple background.
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups after dipping and heating, which can be very useful for differentiating between products.[14]
Question: How does the structure of 3-Bromo-2-fluorobenzenesulfonyl chloride affect its TLC behavior?
Answer: The molecule's structure dictates its polarity, which is the primary factor influencing its interaction with the TLC plate.
-
Polarity: The sulfonyl chloride (-SO₂Cl) group is highly polar and electron-withdrawing. This polarity causes it to adsorb strongly to the polar silica gel stationary phase.
-
Aromatic Ring: The benzene ring is non-polar.
-
Halogens: The bromine and fluorine atoms are electronegative and add to the overall polarity of the molecule.
-
Overall Behavior: The combination of these features makes it a moderately polar molecule. It will travel up a normal-phase silica plate, but not as quickly as a non-polar hydrocarbon. Its polarity is key to separating it from common reactants (like less polar amines) and common products (like more polar sulfonamides).
Logical Workflow for Troubleshooting
When faced with an ambiguous TLC result, a logical progression of steps can help identify the issue. The following diagram illustrates a decision-making workflow for common TLC problems.
Caption: Troubleshooting workflow for common TLC issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. theory.labster.com [theory.labster.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. TLC Tips and Tricks | Merck [merckmillipore.com]
- 13. youtube.com [youtube.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Strategies for the Removal of Unreacted 3-Bromo-2-fluorobenzenesulfonyl Chloride
Welcome to the technical support center for handling and purifying reaction mixtures containing 3-Bromo-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing this reactive starting material from their desired product. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific synthesis.
Section 1: Understanding the Challenge: Core Properties & Hazards
Before purification, a clear understanding of the unreacted starting material is paramount. Its properties dictate the safest and most effective removal strategies.
Q1: What are the primary chemical hazards associated with 3-Bromo-2-fluorobenzenesulfonyl chloride?
A1: 3-Bromo-2-fluorobenzenesulfonyl chloride is a corrosive and reactive compound.[1] Its primary hazards stem from its electrophilic sulfur center. It is classified under GHS05 and causes severe skin burns and eye damage.[2][3] Crucially, it reacts exothermically with nucleophiles, including water.[4][5] This reaction, known as hydrolysis, produces 3-bromo-2-fluorobenzenesulfonic acid and corrosive hydrochloric acid (HCl). All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.
Q2: Why is complete removal of unreacted 3-Bromo-2-fluorobenzenesulfonyl chloride essential?
A2: Complete removal is critical for three main reasons:
-
Product Purity: Residual sulfonyl chloride is a reactive impurity that can compromise the purity and stability of your final compound.
-
Downstream Reactivity: If your product is used in subsequent synthetic steps, the unreacted sulfonyl chloride can interfere with those reactions, leading to complex side products and lower yields.
-
Biological Assays: For drug development professionals, reactive impurities like sulfonyl chlorides can lead to false positives or toxicity in biological assays.
Q3: What is the chemical fate of 3-Bromo-2-fluorobenzenesulfonyl chloride during an aqueous workup?
A3: During an aqueous workup, the sulfonyl chloride undergoes hydrolysis.[6][7] The sulfonyl chloride group (–SO₂Cl) reacts with water to form a sulfonic acid (–SO₃H). This reaction is often slow in neutral water due to the low solubility of many sulfonyl chlorides but is accelerated by base.[8][9] The resulting sulfonic acid is highly polar and acidic, and in the presence of a base like sodium bicarbonate, it is deprotonated to form a water-soluble sulfonate salt (–SO₃⁻Na⁺). This transformation from a water-insoluble, organic-soluble starting material to a water-soluble salt is the cornerstone of its removal via extraction.
| Compound Type | Structure (Generic) | Solubility in Organic Solvents | Solubility in Water | Key Feature for Separation |
| Sulfonyl Chloride (Starting Material) | R-SO₂Cl | High | Low (Reacts) | Non-polar |
| Sulfonamide (Typical Product) | R-SO₂NHR' | High | Generally Low | Moderately Polar |
| Sulfonate Salt (Hydrolyzed/Quenched Form) | R-SO₃⁻Na⁺ | Very Low | High | Ionic & Highly Polar |
Section 2: A Decision Guide for Your Purification Strategy
The optimal removal strategy depends on the properties of your desired product, particularly its stability towards acid and base. The following flowchart provides a logical path to select the best method for your specific situation.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective removal strategies.
Protocol 1: Standard Aqueous Basic Quench & Workup (For Base-Stable Products)
This is the most robust and widely used method. It chemically transforms the unreacted sulfonyl chloride into a highly water-soluble salt that is easily removed by extraction.
Scientific Rationale: This protocol leverages the reactivity of the sulfonyl chloride towards hydrolysis. The base (sodium bicarbonate) serves two purposes: it neutralizes the HCl byproduct and deprotonates the resulting sulfonic acid, rendering it soluble in the aqueous phase.
Step-by-Step Procedure:
-
Cool the Reaction Mixture: Before quenching, cool your reaction vessel in an ice-water bath (0-5 °C). This is critical to manage the exothermic nature of the hydrolysis reaction.[4]
-
Prepare the Quenching Solution: In a separate flask or beaker large enough to accommodate the reaction mixture and potential foaming, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: Slowly and carefully, add the cold reaction mixture dropwise to the vigorously stirred sodium bicarbonate solution. Caution: Vigorous CO₂ gas evolution will occur. The rate of addition must be controlled to prevent overflow.[4]
-
Ensure Complete Quenching: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while warming to room temperature. This ensures all residual sulfonyl chloride has hydrolyzed.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), two distinct layers will form. Drain and collect the organic layer.
-
Wash the Organic Layer:
-
Wash the organic layer with water (1x).
-
Wash the organic layer with brine (saturated aq. NaCl solution) (1x) to help remove residual water and break any emulsions.
-
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of unreacted sulfonyl chloride.
Caption: Workflow for the Aqueous Basic Quench protocol.
Protocol 2: Nucleophilic Scavenger Quench (For Base-Sensitive Products)
If your product contains base-sensitive functional groups (e.g., esters, certain protecting groups), an aqueous basic quench is not suitable. Instead, a nucleophilic scavenger can be used.
Scientific Rationale: This method uses a highly reactive, simple nucleophile (like n-butylamine) to selectively react with the excess, highly electrophilic sulfonyl chloride. This forms a new sulfonamide adduct that has different polarity and solubility properties from your desired product, allowing for separation via a subsequent acidic wash.
Step-by-Step Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Add Scavenger: Add a slight excess (1.5-2.0 equivalents relative to the initial excess of sulfonyl chloride) of a simple, liquid amine scavenger (e.g., n-butylamine, diethylamine).
-
Stir: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM or EtOAc).
-
Acidic Wash: Transfer to a separatory funnel and wash with 1M HCl (aq) (2x). This step protonates the excess amine scavenger and the basic scavenger-sulfonamide adduct, pulling them into the aqueous layer.
-
Neutralizing Wash: Wash with saturated aq. NaHCO₃ (1x) to remove any residual acid, followed by a brine wash (1x).
-
Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Section 4: Troubleshooting Common Issues
Q4: I performed the aqueous basic quench, but my TLC analysis still shows a spot corresponding to the starting sulfonyl chloride. What went wrong?
A4: This indicates an incomplete quench. The most likely causes are:
-
Insufficient Quenching Time/Temperature: The hydrolysis of some sterically hindered or electron-deficient sulfonyl chlorides can be slow.[8] Try extending the stirring time after addition to the bicarbonate solution to 2-3 hours or allowing it to stir overnight at room temperature.
-
Poor Mixing: If the reaction mixture is very thick or biphasic, mixing with the aqueous quench solution may be inefficient. Ensure vigorous stirring during the quench. Adding a co-solvent like THF can sometimes improve miscibility.
-
Not Enough Base: Ensure you used a saturated solution of sodium bicarbonate to provide sufficient buffering capacity.
Q5: During the workup, a white precipitate formed at the interface of the organic and aqueous layers. What is it?
A5: This is a common issue. The precipitate is likely the sodium sulfonate salt of your hydrolyzed starting material.[4] While highly water-soluble, it can sometimes crash out at the interface if the aqueous layer becomes supersaturated.
-
Solution: Add more water to the separatory funnel to dissolve the salt. If it persists, you may need to filter the entire biphasic mixture through a coarse frit to remove the solid before re-separating the layers.
Q6: My quenching process was extremely vigorous and difficult to control. How can I improve safety?
A6: This signifies that the rate of heat and gas generation exceeded the system's ability to dissipate it.[4][5]
-
Solution: The key is control.
-
Ensure adequate cooling: Use a well-maintained ice bath.
-
Slow the rate of addition: Use an addition funnel for a controlled, dropwise addition of the reaction mixture into the quenching solution. Never pour the quenching solution into the reaction mixture.
-
Use a larger flask: Use a quenching vessel that is no more than one-third full to accommodate potential foaming.
-
References
- 1. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 2. 3-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
impact of solvent choice on 3-Bromo-2-fluorobenzenesulfonyl chloride reactivity
Answering the user's request.## Technical Support Center: 3-Bromo-2-fluorobenzenesulfonyl Chloride
A Senior Application Scientist's Guide to Solvent Selection and Reaction Optimization
Welcome to the technical support center for 3-Bromo-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The reactivity of a sulfonyl chloride is profoundly dictated by its environment, and a thoughtful choice of solvent is paramount to success.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with 3-Bromo-2-fluorobenzenesulfonyl chloride, focusing on solvent-related causes and solutions.
Question: My sulfonylation reaction is extremely slow or has stalled completely. What is the likely solvent-related cause?
Answer: This is a classic problem often traced back to one of two solvent-based issues: poor reactant solubility or nucleophile deactivation.
-
Nucleophile Deactivation by Protic Solvents: Polar protic solvents like water, methanol, or ethanol, while excellent at dissolving many polar reagents, can severely hinder the reactivity of your nucleophile (e.g., an amine). They form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2][3] This effect is particularly detrimental to SN2 reactions, which are common for sulfonyl chlorides.[1][4][5]
-
Poor Solubility in Nonpolar Solvents: While nonpolar solvents avoid the issue of nucleophile caging, your starting materials, especially amine salts or more polar substrates, may not be fully soluble. A reaction can only occur in the solution phase; if your nucleophile is sitting at the bottom of the flask, the reaction rate will be negligible.
Troubleshooting Steps:
-
Action 1: Switch to a Polar Aprotic Solvent. Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are often ideal. They possess the polarity to dissolve most reactants but lack the acidic protons that cause hydrogen-bonding cages.[1][6] This leaves the nucleophile "naked" and highly reactive, often accelerating the reaction rate by several orders of magnitude compared to protic solvents.[1]
-
Action 2: Use a Co-Solvent System. If solubility is an issue in a weakly polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider adding a small amount of a stronger polar aprotic solvent (e.g., 5-10% DMF or DMSO) to bring everything into solution.
-
Action 3: Verify Anhydrous Conditions. Ensure your solvent is rigorously dried. Even trace water can consume the sulfonyl chloride, as discussed next.
Question: I'm observing significant formation of 3-Bromo-2-fluorobenzenesulfonic acid in my reaction mixture. Why is this happening and how can I prevent it?
Answer: The presence of 3-Bromo-2-fluorobenzenesulfonic acid is a clear indication of hydrolysis, where the sulfonyl chloride reacts with water instead of your intended nucleophile. Sulfonyl chlorides are highly electrophilic and susceptible to attack by water.[7][8]
Primary Causes:
-
Wet Solvents: Using solvents from a bottle that has been opened multiple times without proper inert gas blanketing. Many organic solvents are hygroscopic and will absorb atmospheric moisture.
-
Wet Reagents: Your amine or other starting materials may be hydrated or not thoroughly dried.
-
Atmospheric Moisture: Running the reaction open to the air, especially on a humid day.
Preventative Protocols:
-
Solvent Preparation: Use freshly distilled solvents or solvents from a dedicated solvent purification system (SPS). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere and handle them with proper syringe/cannula techniques.
-
Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Handling: Dry solid reagents in a vacuum oven before use. Handle liquid reagents with care to prevent moisture ingress.
Question: My reaction is giving me a complex mixture of products instead of the desired sulfonamide. Could the solvent be the culprit?
Answer: Yes, an inappropriate solvent can actively participate in the reaction, leading to side products. This is known as solvolysis.[4][5]
-
Solvolysis with Protic Solvents: If you are using an alcohol (e.g., methanol, ethanol) as a solvent, it can act as a nucleophile itself, competing with your primary nucleophile (like an amine) to attack the sulfonyl chloride. This will form a sulfonate ester as a byproduct. In aqueous media, hydrolysis to the sulfonic acid will be the dominant side reaction.[4][7]
-
Reactivity with Amine-Based Solvents: Avoid solvents that are also nucleophiles, such as pyridine, unless it is intended to be both the solvent and the base.
Corrective Actions:
-
Choose an Inert Solvent: The ideal solvent is a spectator in your reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, and 1,4-Dioxane are generally excellent choices as they are aprotic and relatively non-nucleophilic.[9]
-
Control Temperature: Exothermic reactions can sometimes lead to decomposition or side reactions. If you observe discoloration or gas evolution upon adding the sulfonyl chloride, try cooling the reaction mixture (e.g., 0 °C) before and during the addition.
Quick Troubleshooting Summary
| Symptom | Potential Solvent-Related Cause | Recommended Action |
| No or Slow Reaction | Nucleophile "caged" by protic solvent; Poor reactant solubility. | Switch to a polar aprotic solvent (ACN, DMF). Ensure all reagents are fully dissolved. |
| Hydrolysis Product Observed | Presence of water in solvent or reagents. | Use anhydrous solvents and reagents under an inert atmosphere. |
| Ester or Other Side Products | Solvent (e.g., alcohol) is acting as a nucleophile (solvolysis). | Use an inert aprotic solvent (DCM, THF, ACN, Toluene). |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of 3-Bromo-2-fluorobenzenesulfonyl chloride?
A1: Understanding the reagent's basic properties is crucial for safe handling and use.
| Property | Value | Source |
| CAS Number | 1214372-19-6 | |
| Molecular Formula | C₆H₃BrClFO₂S | |
| Molecular Weight | 273.51 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Key Hazards | Corrosive. Causes severe skin burns and eye damage. | |
| Storage | Store at ambient temperature, under inert gas, away from moisture. |
Q2: Which class of solvent is generally recommended for forming sulfonamides with 3-Bromo-2-fluorobenzenesulfonyl chloride?
A2: Aprotic solvents are strongly recommended. They are broadly categorized as nonpolar/weakly polar aprotic and polar aprotic.
-
Polar Aprotic Solvents (e.g., ACN, DMF, DMSO): These are often the best choice for achieving high reaction rates. They effectively dissolve the sulfonyl chloride and most nucleophiles (or their salts) while enhancing the nucleophile's reactivity by not engaging in hydrogen bonding.[1][6]
-
Weakly Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate): These are also excellent and very common choices. Dichloromethane (DCM) is a workhorse solvent for these reactions due to its inertness and ability to dissolve a wide range of organic compounds.[10] Reaction rates might be slightly slower than in polar aprotic solvents but are often cleaner and easier to work up.
Q3: Why should I avoid polar protic solvents?
A3: There are two primary reasons, as illustrated in the diagram below. First, they are often nucleophilic themselves and can lead to competitive solvolysis. Second, and more critically, they solvate and stabilize the nucleophile through hydrogen bonding, creating a "solvent cage" that must be broken for the reaction to proceed.[3] This significantly slows down the desired reaction.
Caption: Solvent effect on nucleophile reactivity.
Q4: How does solvent polarity impact the reaction mechanism?
A4: For most reactions with amines or other good nucleophiles, the mechanism is a bimolecular nucleophilic substitution (SN2-like) at the sulfur center.[4][5] Polar aprotic solvents are known to dramatically accelerate SN2 reactions because they can stabilize the charged transition state without deactivating the nucleophile.[1] In contrast, polar protic solvents can favor unimolecular (SN1-like) pathways by stabilizing the separation of the leaving group, but this is less common for sulfonyl chlorides and often leads to solvolysis rather than the desired product.[11]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Sulfonamide Formation
This protocol provides a robust starting point for reacting 3-Bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) via syringe (concentration typically 0.1-0.5 M with respect to the amine). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 3-Bromo-2-fluorobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be purified by column chromatography or recrystallization.
Workflow for Solvent Selection and Optimization
Caption: Decision workflow for solvent optimization.
Table: Properties of Common Solvents for Sulfonylation
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Comments |
| Water | Polar Protic | 80.1 | 100 | Avoid: Causes rapid hydrolysis.[7][8] |
| Methanol | Polar Protic | 32.7 | 65 | Avoid: Causes solvolysis to form methyl sulfonate ester.[4] |
| Dichloromethane (DCM) | Weakly Polar Aprotic | 9.1 | 40 | Excellent: Inert, good solubility for many organics, easy to remove. |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | 7.6 | 66 | Very Good: Can form peroxides; use fresh or stabilized THF. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Excellent: Great for accelerating rates, especially with salt-like reagents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Very Good: Powerful solvent, but high boiling point can make removal difficult. |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Good: Useful for less polar substrates; higher reaction temperatures possible. |
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Buy 3-Bromobenzenesulfonyl chloride | 2905-24-0 [smolecule.com]
- 10. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Bromo-2-fluorobenzenesulfonyl Chloride: Spectroscopic Analysis and Comparative Performance
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency and success of synthetic pathways. Substituted benzenesulfonyl chlorides are a versatile class of reagents, pivotal for the introduction of sulfonyl groups to create sulfonamides, sulfonates, and other key functionalities in target molecules. This guide provides an in-depth technical analysis of 3-Bromo-2-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride, offering insights into its spectroscopic characteristics and a comparative assessment of its performance against relevant alternatives.
Introduction to 3-Bromo-2-fluorobenzenesulfonyl Chloride: A Profile
3-Bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6) is a liquid at room temperature with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.51 g/mol .[1][2][3] Its structure, featuring a trifunctionalized aromatic ring, makes it a valuable building block in medicinal and materials chemistry. The presence of three distinct halogens—fluorine, bromine, and chlorine—attached to different parts of the molecule (the aromatic ring and the sulfonyl group) offers multiple points for subsequent chemical modifications.
The strategic placement of the fluorine and bromine atoms on the benzene ring significantly influences the reactivity of the sulfonyl chloride group. Both are electron-withdrawing groups, which enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This heightened reactivity is a key performance indicator when compared to less substituted or electron-rich analogues.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-2-fluorobenzenesulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
Predicted ¹H NMR (CDCl₃, 400 MHz):
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the sulfonyl chloride, bromine, and fluorine substituents. Based on data from analogous compounds like 3-fluorobenzenesulfonyl chloride, we can anticipate the following:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 7.9 - 8.1 | ddd | J(H-H) ≈ 8, J(H-F) ≈ 5, J(H-H) ≈ 2 | H-6 |
| ~ 7.6 - 7.8 | t | J(H-H) ≈ 8 | H-4 |
| ~ 7.3 - 7.5 | ddd | J(H-H) ≈ 8, J(H-F) ≈ 9, J(H-H) ≈ 2 | H-5 |
Predicted ¹³C NMR (CDCl₃, 101 MHz):
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 (d, ¹J(C-F) ≈ 250 Hz) | C-2 |
| ~ 140 - 145 | C-1 |
| ~ 135 - 140 | C-6 |
| ~ 130 - 135 | C-4 |
| ~ 125 - 130 | C-5 |
| ~ 115 - 120 (d, ²J(C-F) ≈ 20 Hz) | C-3 |
Predicted ¹⁹F NMR (CDCl₃, 376 MHz):
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. Its chemical shift will be influenced by the neighboring bromine and sulfonyl chloride groups. The fluorine signal will exhibit couplings to the adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -120 | m |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-Bromo-2-fluorobenzenesulfonyl chloride would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of bromine and chlorine. The fragmentation pattern would likely involve the loss of the chlorine atom from the sulfonyl group, followed by the elimination of SO₂.[4][5]
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment |
| 272/274/276 | [M]⁺ |
| 237/239 | [M - Cl]⁺ |
| 173/175 | [M - Cl - SO₂]⁺ |
Comparative Performance Analysis
The utility of a reagent is best understood in the context of its alternatives. Here, we compare 3-Bromo-2-fluorobenzenesulfonyl chloride with other commercially available substituted benzenesulfonyl chlorides.
Reactivity
The reactivity of the sulfonyl chloride group is paramount to its function. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles.[6]
| Compound | Key Substituents | Expected Reactivity |
| 3-Bromo-2-fluorobenzenesulfonyl chloride | 3-Br, 2-F | High |
| 3-Chlorobenzenesulfonyl chloride | 3-Cl | Moderate-High |
| 4-Bromobenzenesulfonyl chloride | 4-Br | Moderate-High |
| Benzenesulfonyl chloride | None | Moderate |
| 4-Toluenesulfonyl chloride | 4-Me (electron-donating) | Lower |
The presence of both a bromine and a fluorine atom on the ring of the title compound is expected to render it more reactive than monosubstituted halo-benzenesulfonyl chlorides. This can be advantageous in reactions with weakly nucleophilic substrates or when faster reaction times are desired.
Synthetic Utility and Versatility
The true strength of 3-Bromo-2-fluorobenzenesulfonyl chloride lies in its potential for sequential, site-selective reactions. The different halogen atoms can be targeted with specific catalytic systems (e.g., palladium-catalyzed cross-coupling of the C-Br bond), providing a handle for further molecular elaboration after the sulfonyl chloride has been reacted.
Experimental Protocols
Proposed Synthesis of 3-Bromo-2-fluorobenzenesulfonyl Chloride
A plausible synthetic route to 3-Bromo-2-fluorobenzenesulfonyl chloride involves the chlorosulfonation of 1-bromo-2-fluorobenzene.[7]
Step 1: Synthesis of 1-Bromo-2-fluorobenzene
This starting material can be prepared from 2-bromoaniline via a Sandmeyer-type reaction.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route to 3-Bromo-2-fluorobenzenesulfonyl chloride.
Protocol:
-
Diazotization: To a stirred solution of 2-bromoaniline in aqueous fluoroboric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.
-
Formation of Diazonium Salt: The resulting diazonium salt precipitates and is collected by filtration.
-
Schiemann Reaction: The dried diazonium salt is gently heated to induce thermal decomposition, yielding 1-bromo-2-fluorobenzene.
-
Chlorosulfonation: 1-bromo-2-fluorobenzene is then treated with chlorosulfonic acid at low temperature, followed by careful quenching with ice and extraction to yield the desired 3-Bromo-2-fluorobenzenesulfonyl chloride.
General Protocol for Sulfonamide Formation
This protocol outlines a typical procedure for the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine.
Protocol:
-
Reaction Setup: A solution of the amine in a suitable solvent (e.g., dichloromethane, pyridine) is prepared in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonyl Chloride: 3-Bromo-2-fluorobenzenesulfonyl chloride is added dropwise to the amine solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Diagram of the Sulfonamide Formation Workflow:
Caption: General workflow for the synthesis of sulfonamides.
Conclusion
3-Bromo-2-fluorobenzenesulfonyl chloride is a highly activated and synthetically versatile reagent. Its enhanced reactivity, driven by the electron-withdrawing nature of its substituents, makes it a superior choice for challenging sulfonylation reactions. Furthermore, the presence of multiple halogen atoms provides opportunities for subsequent functionalization, making it a valuable tool for the construction of complex molecular architectures. While direct experimental data is currently limited, the predicted spectroscopic and reactivity profiles, based on sound chemical principles and data from analogous compounds, provide a robust framework for its effective application in research and development.
References
- 1. 3,5-Dibromo-2-chlorobenzenesulfonyl chloride | C6H2Br2Cl2O2S | CID 171009276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 3-Bromo-2-fluorobenzenesulfonyl Chloride in Sulfonylation Reactions
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Arenesulfonyl chlorides are paramount reagents in modern organic synthesis and medicinal chemistry, primarily for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is critically governed by the electronic and steric nature of the substituents on the aromatic ring. This guide provides a detailed comparison of the reactivity of 3-Bromo-2-fluorobenzenesulfonyl chloride, a highly activated sulfonylating agent, with other commonly used sulfonyl chlorides. We will explore the mechanistic underpinnings of its enhanced reactivity, provide a framework for experimental comparison, and present data-driven insights for researchers in drug development and chemical synthesis.
Introduction: The Role of Substituent Effects in Sulfonyl Chloride Reactivity
Nucleophilic substitution at the sulfonyl sulfur is the cornerstone reaction of sulfonyl chlorides.[1][2] The reaction proceeds via a high-energy intermediate or transition state where a nucleophile attacks the electrophilic sulfur atom. The electrophilicity of this sulfur center is profoundly influenced by the substituents on the aryl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the ring (e.g., -NO₂, -CF₃, halogens) increase the partial positive charge on the sulfur atom. This makes the sulfur more susceptible to nucleophilic attack, thereby accelerating the reaction rate.[3][4]
-
Electron-Donating Groups (EDGs): Substituents that push electron density into the ring (e.g., -CH₃, -OCH₃) decrease the electrophilicity of the sulfur atom, leading to a slower reaction.[4][5]
This relationship is well-described by the Hammett equation, log(k/k₀) = σρ, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents (those with positive substituent constants, σ).[6][7][8] Nucleophilic substitution on arenesulfonyl chlorides consistently shows a positive ρ value, confirming this principle.[4][7]
The subject of this guide, 3-Bromo-2-fluorobenzenesulfonyl chloride [9], is uniquely substituted with two powerful electron-withdrawing halogens, positioning it as a highly reactive agent for sulfonylation reactions.
Mechanistic Overview of Nucleophilic Substitution at Sulfur
The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) is generally considered to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism or a closely related addition-elimination pathway.[4][10] For the purpose of this guide, we can visualize it as a single, concerted transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs.
Caption: General mechanism for sulfonamide formation.
Comparative Reactivity Profile
The reactivity of 3-Bromo-2-fluorobenzenesulfonyl chloride can be predicted by analyzing the potent inductive effects of its substituents.
-
Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). Its position ortho to the sulfonyl group maximizes this influence, significantly increasing the electrophilicity of the sulfur atom.[11]
-
Meta-Bromo Group: Bromine also exerts a strong -I effect. From the meta position, its influence is almost purely inductive, further withdrawing electron density from the reaction center.
Based on these combined electronic effects, we can establish a predicted reactivity order compared to other common sulfonylating agents.
| Sulfonyl Chloride | Key Substituent(s) | Electronic Effect | Predicted Relative Reactivity |
| 3-Bromo-2-fluorobenzenesulfonyl chloride | 2-F, 3-Br | Strongly Electron-Withdrawing | Highest |
| p-Nitrobenzenesulfonyl chloride (NsCl) | 4-NO₂ | Strongly Electron-Withdrawing | Very High |
| 3-Fluorobenzenesulfonyl chloride | 3-F | Electron-Withdrawing | High |
| Benzenesulfonyl chloride | None | Neutral (Baseline) | Moderate |
| p-Toluenesulfonyl chloride (TsCl) | 4-CH₃ | Electron-Donating | Low |
This hierarchy places 3-Bromo-2-fluorobenzenesulfonyl chloride among the most potent reagents for reactions that are sluggish with less activated sulfonyl chlorides, such as the sulfonylation of hindered amines or poorly nucleophilic anilines.
Standardized Experimental Protocol for Reactivity Assessment
Objective: To compare the reaction rate of 3-Bromo-2-fluorobenzenesulfonyl chloride against a panel of other sulfonyl chlorides using a model reaction with a primary amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
X-ray crystallographic analysis of 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 3-Bromo-2-fluorobenzenesulfonyl Chloride Derivatives: A Comparative Perspective for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise understanding of molecular architecture is not merely an academic exercise; it is the bedrock upon which rational drug design is built. Among the vast pharmacopoeia of molecular scaffolds, sulfonamides—and specifically their halogenated derivatives—represent a class of compounds with a rich history and a vibrant future in therapeutic development.[1][2] The introduction of bromine and fluorine atoms into the benzenesulfonyl chloride motif, as in 3-Bromo-2-fluorobenzenesulfonyl chloride, creates a versatile precursor for synthesizing derivatives with unique electronic and steric properties, capable of forming specific interactions, such as halogen bonds, with biological targets.
This guide, intended for researchers, medicinal chemists, and structural biologists, provides a comprehensive exploration of single-crystal X-ray crystallography as the definitive method for elucidating the three-dimensional structure of these derivatives. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare this "gold standard" technique with other analytical alternatives, providing the supporting data and context necessary for informed decision-making in a research and development setting.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the complete three-dimensional structure of crystalline compounds.[3][4] Its power lies in its ability to map electron density within a crystal lattice, providing a high-resolution snapshot of atomic positions.[5] This allows for the unambiguous determination of:
-
Molecular Connectivity and Conformation: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The intricate network of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can mimic interactions at a biological target's active site.[6]
For derivatives of 3-Bromo-2-fluorobenzenesulfonyl chloride, this level of detail is paramount. It allows researchers to visualize how the substitution pattern on the aromatic ring and the nature of the R-group on the sulfonamide nitrogen collectively influence the molecule's overall topology and its potential for molecular recognition.
A Comparative Overview of Analytical Techniques
While SC-XRD is the definitive method for 3D structure determination, a comprehensive characterization often involves a suite of analytical tools. Each technique provides a unique piece of the structural puzzle. The choice of method depends on the specific question being asked, the nature of the sample, and available resources.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[4] | High-quality single crystal (~10-200 µm). | Unambiguous, high-resolution structural data. | Crystal growth can be a major bottleneck; not suitable for amorphous solids or oils.[7] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity, unit cell parameters.[3][8] | Microcrystalline powder (~mg). | Fast, non-destructive, good for quality control and polymorphism screening. | Does not typically yield atomic coordinates for novel structures without complex analysis.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent structure (connectivity), solution-state conformation.[9] | Soluble sample (~mg). | Excellent for determining the carbon-hydrogen framework in solution; non-destructive. | Provides an averaged structure in solution; does not reveal solid-state packing.[10] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S=O, N-H).[9] | Solid or liquid (~mg). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula.[9] | Small sample amount (~µg-ng). | Highly sensitive, provides exact mass and fragmentation patterns for structural clues. | Provides no information on stereochemistry or 3D conformation. |
| Microcrystal Electron Diffraction (MicroED) | Absolute 3D structure from nanocrystals.[7] | Nanocrystals (~100s of nm). | Requires vastly smaller crystals than SC-XRD, enabling analysis of previously intractable samples.[7][11] | A newer technique, less widely available; potential for beam damage.[12] |
This comparative view underscores that while techniques like NMR and MS are essential for confirming the identity and connectivity of a synthesized derivative, only diffraction methods like SC-XRD or MicroED can reveal the precise spatial arrangement of its atoms.
An Expert Protocol for Crystallographic Analysis
The following protocol is designed as a self-validating workflow. Each stage includes checkpoints and rationale to ensure the integrity of the final structural model.
Step 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with chemical synthesis. A common route involves the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1]
-
Rationale for Purity: The purity of the compound is the single most critical factor for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize the target sulfonamide derivative using established methods.[13]
-
Purify the crude product meticulously, typically via column chromatography followed by recrystallization or trituration.
-
Confirm the identity and purity of the bulk material using NMR, MS, and HPLC (>98% purity is recommended).
-
-
Crystallization Screening:
-
Causality of Solvent Choice: The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. This allows for the slow, ordered aggregation of molecules necessary for single-crystal growth.
-
Protocol: Perform a broad screen of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water). Test common techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging/Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed chamber containing a larger reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser anti-solvent. Crystals may form at the interface.
-
-
Step 2: Crystal Selection and Data Collection
-
Rationale for Crystal Quality: A suitable crystal for SC-XRD should be a single, well-formed specimen with sharp edges and no visible cracks or defects. The quality of the crystal directly dictates the quality of the diffraction data and the resolution of the final structure.
-
Protocol:
-
Under a stereomicroscope, identify a candidate crystal.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as cryo-cooling, minimizes radiation damage from the X-ray beam during data collection.
-
Mount the frozen crystal onto the goniometer head of the diffractometer.
-
A modern automated diffractometer will then perform initial scans to determine the unit cell and assess the crystal's diffraction quality.
-
Proceed with a full data collection, which typically involves rotating the crystal in the X-ray beam and recording hundreds of diffraction images at different orientations.
-
Step 3: Structure Solution, Refinement, and Validation
This stage transitions from the physical experiment to computational analysis.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are used to calculate an initial electron density map. For small molecules, "direct methods" are typically powerful enough to locate the positions of most non-hydrogen atoms.[14]
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the fit is monitored by the crystallographic R-factor (R1); a value below 5-7% for high-quality data is generally considered excellent.
-
Validation:
-
Causality of Validation: A low R-factor alone is not sufficient proof of a correct structure. The model must also be chemically sensible.
-
Protocol: The final refined structure should be rigorously validated. The checkCIF algorithm, a standard tool in the field, automatically checks for inconsistencies in bond lengths, angles, thermal parameters, and potential missed symmetry. Any alerts or errors must be carefully investigated and resolved.
-
Visualizing the Workflow and Structural Features
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: Workflow for X-ray crystallographic analysis.
Caption: Key intermolecular interactions in sulfonamides.
Conclusion
For researchers working with 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the ultimate proof of structure, revealing the subtle conformational and electronic effects imparted by the halogen substituents. While other spectroscopic and spectrometric techniques are vital for routine characterization and purity assessment, they cannot replace the unambiguous, high-resolution 3D information afforded by crystallography. By following a rigorous and self-validating experimental workflow, from meticulous purification to robust structural refinement, scientists can generate the precise architectural data needed to drive structure-activity relationship (SAR) studies and accelerate the design of next-generation therapeutics.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. mkuniversity.ac.in [mkuniversity.ac.in]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. PPXRD - Abstract Submission Form [icdd.com]
- 9. benchchem.com [benchchem.com]
- 10. The Shapes of Sulfonamides: A Rotational Spectroscopy Study [mdpi.com]
- 11. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 14. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity Screening of Novel Sulfonamides Derived from 3-Bromo-2-fluorobenzenesulfonyl Chloride
A Senior Application Scientist's Guide to Synthesis, In Vitro Evaluation, and Structure-Activity Relationship Analysis
Abstract
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of a novel series of sulfonamide derivatives originating from 3-Bromo-2-fluorobenzenesulfonyl chloride. We delve into the rationale behind experimental design, offering detailed, self-validating protocols for antibacterial, antifungal, anticancer, and antioxidant screening. By presenting objective, data-driven comparisons with established therapeutic alternatives, this document serves as an essential resource for researchers engaged in the discovery and development of new sulfonamide-based therapeutic agents. The narrative emphasizes the causality behind methodological choices, grounding all claims in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1][2] While initially celebrated for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the folic acid pathway, the functional diversity of sulfonamides is now widely recognized.[3][4] Clinically approved sulfonamides are utilized as diuretics, anticonvulsants, anti-inflammatory agents (COX-2 inhibitors), and even antiviral drugs.[5][6]
The reactivity of sulfonyl chlorides with a wide range of primary and secondary amines allows for the straightforward generation of large, structurally diverse compound libraries.[7][8] The specific precursor, 3-Bromo-2-fluorobenzenesulfonyl chloride , offers unique structural features. The electron-withdrawing fluorine and bromine atoms can significantly influence the physicochemical properties of the resulting sulfonamides, such as acidity (pKa) and lipophilicity, which are critical for cell permeability and target engagement.[9] This guide outlines a systematic approach to synthesize a library from this precursor and screen it for multiple biological activities to identify promising lead compounds.
Synthesis and Library Generation
The foundational step in this screening guide is the synthesis of a diverse library of sulfonamide derivatives. The general synthetic scheme involves the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a variety of primary and secondary amines in the presence of a base.
General Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Ortho- and Para-Substituted Fluorobenzenesulfonyl Chlorides for the Synthetic Chemist
An In-depth Guide to the Physicochemical Properties, Reactivity, and Practical Applications of 2-Fluorobenzenesulfonyl Chloride and 4-Fluorobenzenesulfonyl Chloride
In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceuticals and agrochemicals, fluorinated building blocks play a pivotal role. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Among the vast array of fluorinated reagents, fluorobenzenesulfonyl chlorides stand out as versatile intermediates for the synthesis of sulfonamides and sulfonate esters. This guide provides a comprehensive comparative study of two key isomers: 2-fluorobenzenesulfonyl chloride (ortho-substituted) and 4-fluorobenzenesulfonyl chloride (para-substituted). We will delve into their distinct physicochemical properties, explore the nuances of their chemical reactivity supported by experimental data, and provide practical, step-by-step protocols for their application in synthesis.
Unveiling the Isomers: A Head-to-Head Comparison of Physicochemical Properties
While sharing the same molecular formula, the positional difference of the fluorine atom in 2-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride imparts distinct physical and spectroscopic characteristics. A summary of these properties is presented below.
| Property | 2-Fluorobenzenesulfonyl Chloride | 4-Fluorobenzenesulfonyl Chloride |
| CAS Number | 2905-21-7[1][2] | 349-88-2[3][4] |
| Molecular Weight | 194.61 g/mol [1][5] | 194.61 g/mol [3][4] |
| Appearance | Clear colorless liquid or low melting solid[1] | White to light brown crystalline low melting mass[3] |
| Melting Point | 27-30 °C[1][5] | 29-31 °C[3][4] |
| Boiling Point | 246-247 °C[1][5] | 95-96 °C at 2 mmHg[3][4] |
| Density | 1.47 g/mL at 25 °C[1][5] | ~1.47 g/mL (estimate) |
| Refractive Index | n20/D 1.537[1][5] | Not readily available |
Spectroscopic Fingerprints:
The positioning of the fluorine atom also leads to discernible differences in their spectroscopic signatures, which are crucial for their identification and characterization.
-
¹H NMR Spectroscopy: For 4-fluorobenzenesulfonyl chloride, the proton NMR spectrum is characterized by two sets of doublets of doublets in the aromatic region, arising from the coupling of the aromatic protons with each other and with the fluorine atom. The protons ortho to the sulfonyl chloride group typically appear at a lower field (more deshielded) due to the strong electron-withdrawing nature of the -SO₂Cl group. For instance, in CDCl₃, the protons of 4-fluorobenzenesulfonyl chloride appear around δ 8.08 and δ 7.30 ppm, with characteristic J-couplings to the fluorine atom.[6]
-
¹³C NMR Spectroscopy: The carbon-fluorine coupling is a key feature in the ¹³C NMR spectra of these compounds. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings. These coupling patterns provide unambiguous evidence for the position of the fluorine substituent.
-
Infrared (IR) Spectroscopy: Both isomers will display strong characteristic absorption bands for the sulfonyl chloride group. These typically appear as two distinct bands in the regions of approximately 1380-1370 cm⁻¹ (asymmetric stretch) and 1190-1170 cm⁻¹ (symmetric stretch) for the S=O bonds. The C-F stretching vibration will also be present, typically in the 1250-1000 cm⁻¹ region.
The Decisive Factor: A Comparative Look at Chemical Reactivity
The reactivity of benzenesulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is susceptible to nucleophilic attack. The position of the fluorine substituent influences this reactivity through a combination of electronic and steric effects.
Electronic Effects: Inductive vs. Resonance
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. Fluorine also possesses lone pairs of electrons and can exert a weak, electron-donating resonance effect (+R effect) by delocalizing these electrons into the aromatic ring.
-
Para-substitution: In 4-fluorobenzenesulfonyl chloride, both the -I and +R effects of the fluorine atom are operative. However, the inductive effect generally dominates for halogens, leading to an overall deactivation of the ring towards electrophilic substitution but an activation of the sulfonyl chloride group towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
-
Ortho-substitution: In 2-fluorobenzenesulfonyl chloride, the inductive effect of the fluorine atom is more pronounced at the reaction center due to its closer proximity. This should, in principle, make the sulfur atom more electrophilic than in the para-isomer.
Steric Hindrance: The Ortho-Effect
The most significant difference in the reactivity of the ortho and para isomers stems from steric hindrance. In 2-fluorobenzenesulfonyl chloride, the fluorine atom is situated adjacent to the sulfonyl chloride group. This proximity can sterically hinder the approach of a nucleophile to the electrophilic sulfur atom, thereby slowing down the reaction rate. This "ortho-effect" is a well-documented phenomenon in the reactions of substituted benzene derivatives.
Experimental Evidence: Hydrolysis Rates
A direct comparison of reactivity can be made by examining their rates of hydrolysis. Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides provide valuable quantitative data. For 4-fluorobenzenesulfonyl chloride, the rate coefficients for neutral and alkaline hydrolysis in water have been determined.[7]
The reaction mechanism for the hydrolysis of benzenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) process.[7]
Caption: Generalized Sₙ2 mechanism for the reaction of a benzenesulfonyl chloride with a nucleophile.
Practical Applications in Synthesis: The Formation of Sulfonamides
A primary application of fluorobenzenesulfonyl chlorides is in the synthesis of sulfonamides, a crucial scaffold in many therapeutic agents. The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-4-fluorobenzenesulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide from 4-fluorobenzenesulfonyl chloride. A similar procedure can be adapted for the ortho isomer, although longer reaction times or higher temperatures may be necessary to overcome the steric hindrance.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C (ice bath), add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-4-fluorobenzenesulfonamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of N-benzyl-4-fluorobenzenesulfonamide.
Conclusion: Making an Informed Choice
Both 2-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride are valuable reagents for the introduction of a fluorinated benzenesulfonyl moiety into organic molecules. The choice between the two isomers will largely depend on the specific requirements of the synthesis.
-
4-Fluorobenzenesulfonyl chloride is generally the more reactive of the two due to the absence of steric hindrance around the reaction center. This makes it a suitable choice for reactions with a wide range of nucleophiles, including those that are sterically demanding.
-
2-Fluorobenzenesulfonyl chloride , while likely less reactive, can be a crucial building block when the specific ortho-fluoro substitution pattern is required for the target molecule's biological activity or desired physicochemical properties. Synthetic chemists should be prepared to employ more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent catalyst) to achieve desired conversions with this isomer.
By understanding the interplay of electronic and steric effects, and by leveraging the provided experimental protocols, researchers, scientists, and drug development professionals can effectively utilize these important fluorinated building blocks in their synthetic endeavors.
References
- 1. 2-Fluorobenzenesulfonyl chloride | 2905-21-7 [chemicalbook.com]
- 2. 2-Fluorobenzenesulphonyl chloride | C6H4ClFO2S | CID 137761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]
- 4. 4-Fluorobenzenesulfonyl chloride 98 349-88-2 [sigmaaldrich.com]
- 5. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]
- 6. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of a Novel Pyrazole-Based Kinase Inhibitor: Validation of a Synthetic Pathway Utilizing 3-Bromo-2-fluorobenzenesulfonyl Chloride
In the landscape of modern drug discovery, the efficient and reliable synthesis of complex molecular scaffolds is paramount. This guide provides an in-depth comparative analysis of two synthetic pathways for a novel pyrazole-based kinase inhibitor, with a particular focus on validating a route that employs 3-Bromo-2-fluorobenzenesulfonyl chloride as a key starting material. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform strategic decisions in preclinical and clinical manufacturing.
Introduction to the Target Molecule and the Role of 3-Bromo-2-fluorobenzenesulfonyl Chloride
The target molecule for this guide is a potent RAF inhibitor with a 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea scaffold. Compounds of this class have shown significant promise in oncology by targeting key signaling pathways involved in cell proliferation and survival. The strategic incorporation of a sulfonamide moiety, often derived from a sulfonyl chloride precursor, is crucial for modulating the physicochemical properties and biological activity of these inhibitors.
3-Bromo-2-fluorobenzenesulfonyl chloride is a versatile reagent in medicinal chemistry. The presence of the sulfonyl chloride group allows for the facile formation of sulfonamides upon reaction with amines.[1] The bromine and fluorine substituents on the phenyl ring offer opportunities for further functionalization, such as cross-coupling reactions, and can influence the conformational preferences and metabolic stability of the final compound. This guide will explore a synthetic pathway that leverages the reactivity of this key intermediate.
Pathway 1: Synthesis via 3-Bromo-2-fluorobenzenesulfonyl Chloride
This pathway constructs the kinase inhibitor by first preparing a key sulfonamide intermediate from 3-Bromo-2-fluorobenzenesulfonyl chloride. The subsequent steps involve the elaboration of this intermediate to the final complex molecule.
Experimental Protocol
Step 1: Synthesis of N-(3-bromo-2-fluorophenyl)methanesulfonamide
To a solution of 3-bromo-2-fluoroaniline (1.0 eq) in pyridine at 0 °C is added methanesulfonyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-(3-bromo-2-fluorophenyl)methanesulfonamide.
Causality of Experimental Choices: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. The use of a slight excess of methanesulfonyl chloride ensures complete consumption of the starting aniline. The aqueous workup is designed to remove pyridine and other water-soluble impurities.
Step 2: Suzuki-Miyaura Coupling
A mixture of N-(3-bromo-2-fluorophenyl)methanesulfonamide (1.0 eq), a suitable boronic acid or ester partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a solvent mixture of toluene and water is heated to reflux for 16 hours under an inert atmosphere. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.
Causality of Experimental Choices: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The choice of palladium catalyst and base is critical for achieving high yields and preventing side reactions. The biphasic solvent system facilitates the reaction between the organic-soluble reactants and the water-soluble base.
Step 3: Subsequent Transformations
The product from the Suzuki-Miyaura coupling undergoes a series of further transformations, including nitration, reduction of the nitro group to an amine, and subsequent coupling with a pyrazole-containing fragment, followed by urea formation to yield the final kinase inhibitor. These steps are detailed in the patent literature.[2]
Data Summary for Pathway 1
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Sulfonamide Formation | 3-bromo-2-fluoroaniline, methanesulfonyl chloride, pyridine, 0 °C to rt, 12 h | 85-95 | >98 |
| 2 | Suzuki-Miyaura Coupling | Aryl bromide, boronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/water, reflux, 16 h | 70-85 | >97 |
| 3 | Multi-step Elaboration | Various, as per patent literature[2] | Variable | >99 (final product) |
Workflow Diagram for Pathway 1
Caption: Synthetic route to the target kinase inhibitor starting from 3-Bromo-2-fluorobenzenesulfonyl chloride.
Pathway 2: An Alternative Convergent Synthesis
This alternative pathway avoids the use of 3-Bromo-2-fluorobenzenesulfonyl chloride and instead employs a convergent strategy where key fragments are synthesized separately and then coupled in the later stages.
Experimental Protocol
Step 1: Synthesis of a Substituted Pyrazole Intermediate
A substituted hydrazine is reacted with a β-ketoester to form the pyrazole core. This is a common and efficient method for constructing pyrazole rings.[3]
Step 2: Synthesis of a Substituted Aniline Fragment
An alternative aniline derivative, without the pre-installed sulfonamide, is prepared through a multi-step sequence, likely involving nitration and reduction of a suitable precursor.
Step 3: Coupling and Final Elaboration
The pyrazole intermediate is coupled with the aniline fragment, followed by the introduction of the urea linkage and other necessary functional groups to arrive at the final kinase inhibitor.
Data Summary for Pathway 2
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Pyrazole Formation | Hydrazine derivative, β-ketoester, acid catalyst, reflux | 80-90 | >98 |
| 2 | Aniline Fragment Synthesis | Multi-step | Variable | >97 |
| 3 | Coupling and Elaboration | Various | Variable | >99 (final product) |
Workflow Diagram for Pathway 2
Caption: A convergent synthetic approach to the target kinase inhibitor.
Comparative Analysis
| Parameter | Pathway 1 (via 3-Bromo-2-fluorobenzenesulfonyl chloride) | Pathway 2 (Convergent Synthesis) |
| Overall Yield | Potentially higher due to a more linear approach. | Can be lower due to the convergence of two multi-step sequences. |
| Step Economy | Fewer overall steps may be involved. | May involve more steps for the synthesis of individual fragments. |
| Scalability | Generally good, with well-established reaction classes. | Scalability of fragment synthesis needs individual assessment. |
| Reagent Availability | 3-Bromo-2-fluorobenzenesulfonyl chloride is commercially available. | Availability of specialized starting materials for fragments may vary. |
| Flexibility for Analogs | The bromine handle allows for late-stage diversification via cross-coupling. | Diversification may require re-synthesis of entire fragments. |
| Safety Considerations | Sulfonyl chlorides are reactive and require careful handling. | Dependent on the specific reagents used in fragment synthesis. |
Conclusion and Recommendation
Both synthetic pathways present viable routes to the target pyrazole-based kinase inhibitor. The pathway utilizing 3-Bromo-2-fluorobenzenesulfonyl chloride offers a more linear and potentially more step-economical approach. The presence of the bromine atom in an early intermediate provides a strategic advantage for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies through late-stage functionalization.
The convergent approach of Pathway 2, while potentially involving more steps overall, can be advantageous for optimizing the synthesis of complex fragments independently.
For the initial validation and exploration of the chemical space around this kinase inhibitor scaffold, Pathway 1 is recommended . Its linear nature and the versatility of the 3-Bromo-2-fluorobenzenesulfonyl chloride starting material provide a robust and efficient platform for both initial synthesis and subsequent analog generation. The well-understood and scalable nature of sulfonamide formation and Suzuki-Miyaura coupling further supports its application in a drug development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US10167282B2 - 1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido [2, 3-B]pyrazin- 8-yl)oxy]phenyl]urea derivatives as RAF inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinetic Landscape of 3-Bromo-2-fluorobenzenesulfonyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of these reagents is paramount to their utility, dictating reaction conditions, substrate scope, and ultimately, the efficiency of synthetic campaigns. This guide provides an in-depth kinetic analysis of 3-Bromo-2-fluorobenzenesulfonyl chloride, a di-halogenated reagent, and objectively compares its performance with key alternatives, supported by experimental data and theoretical principles.
Understanding the Reactivity of Arenesulfonyl Chlorides: A Mechanistic Overview
Nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides predominantly proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway involves the direct attack of a nucleophile on the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, and subsequent displacement of the chloride leaving group.
The rate of these reactions is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) deactivate the sulfonyl chloride towards nucleophilic substitution.[2]
The Unique Profile of 3-Bromo-2-fluorobenzenesulfonyl Chloride
3-Bromo-2-fluorobenzenesulfonyl chloride presents a unique substitution pattern with two electron-withdrawing halogen atoms. The fluorine atom at the ortho position and the bromine atom at the meta position both contribute to an increased electrophilicity of the sulfonyl group.
-
Inductive Effects: Both fluorine and bromine are highly electronegative atoms that exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the sulfonyl group. This effect is particularly pronounced with the ortho-fluoro substituent.
-
Steric Considerations: The presence of an ortho-substituent can introduce steric hindrance, which may influence the approach of the nucleophile. However, in the case of the relatively small fluorine atom, this steric impediment is generally considered to be minimal and can be outweighed by its strong electron-withdrawing nature.
Comparative Kinetic Analysis
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the reaction of benzenesulfonyl chlorides with amines, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents accelerate the reaction.[2]
Estimating the Reactivity of 3-Bromo-2-fluorobenzenesulfonyl Chloride:
We can approximate the combined electronic effect of the 3-bromo and 2-fluoro substituents by summing their respective Hammett constants (σ).
-
σmeta for Bromine is approximately +0.39.[3]
-
σortho for Fluorine is more complex due to the interplay of inductive and resonance effects, as well as potential steric influence. However, its strong electron-withdrawing nature suggests a significant positive σ value. For the purpose of this estimation, we will use the σpara value of Fluorine (+0.06) as a conservative proxy, acknowledging that the ortho effect is likely stronger.
Therefore, the estimated Σσ for 3-Bromo-2-fluorobenzenesulfonyl chloride is approximately +0.45. This substantial positive value suggests a significantly enhanced reactivity compared to unsubstituted benzenesulfonyl chloride.
Table 1: Comparative Second-Order Rate Constants for the Reaction of Various Benzenesulfonyl Chlorides with n-Propylamine in Acetonitrile at 25°C.
| Sulfonyl Chloride | Substituents | Σσ (Estimated) | k (x 10⁻³ M⁻¹s⁻¹) (Experimental/Estimated) | Relative Rate (to Benzenesulfonyl Chloride) |
| Benzenesulfonyl Chloride | H | 0.00 | 1.33[2] | 1.00 |
| 4-Methylbenzenesulfonyl Chloride | 4-Me | -0.17 | 0.67[2] | 0.50 |
| 4-Chlorobenzenesulfonyl Chloride | 4-Cl | +0.23 | ~3.0 (Est.) | ~2.26 |
| 3-Nitrobenzenesulfonyl Chloride | 3-NO₂ | +0.71 | ~10.0 (Est.) | ~7.52 |
| 3-Bromo-2-fluorobenzenesulfonyl Chloride | 3-Br, 2-F | ~+0.45 | ~5.0 (Est.) | ~3.76 |
Note: Estimated values are derived from Hammett correlations and are intended for comparative purposes. Actual experimental values may vary.
This comparative analysis indicates that 3-Bromo-2-fluorobenzenesulfonyl chloride is expected to be a highly reactive sulfonylating agent, surpassing the reactivity of both unsubstituted and monochlorinated benzenesulfonyl chlorides. Its reactivity is predicted to be in the same order of magnitude as other strongly activated sulfonyl chlorides, such as the nitro-substituted analogue.
Experimental Protocols
To facilitate further investigation and validation of these kinetic predictions, the following detailed experimental protocols are provided.
General Workflow for Kinetic Studies
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-2-fluorobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. 3-Bromo-2-fluorobenzenesulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. Its reactive sulfonyl chloride moiety, combined with the specific substitution pattern on the benzene ring, makes it a versatile reagent for introducing the 3-bromo-2-fluorophenylsulfonyl group into target molecules. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer illustrative data to guide researchers in selecting the most appropriate techniques for their specific needs.
The Synthetic Pathway: Understanding Potential Impurities
A common and effective method for the synthesis of 3-Bromo-2-fluorobenzenesulfonyl chloride is the diazotization of 3-bromo-2-fluoroaniline, followed by a Sandmeyer-type reaction.[1][2] This multi-step process, while generally reliable, can introduce several potential impurities that must be monitored.
The synthesis commences with the diazotization of 3-bromo-2-fluoroaniline in the presence of a strong acid and a nitrite source to form the corresponding diazonium salt.[3] This intermediate is then introduced to a solution of sulfur dioxide in the presence of a copper(I) catalyst, leading to the formation of the desired sulfonyl chloride.
Potential Impurities Arising from the Synthesis:
-
Unreacted Starting Material: Incomplete diazotization can lead to the presence of residual 3-bromo-2-fluoroaniline in the final product.
-
Side-Reaction Products: The highly reactive diazonium salt can undergo side reactions, such as coupling with the starting aniline to form azo compounds, or decomposition to form phenols.
-
Hydrolysis Product: 3-Bromo-2-fluorobenzenesulfonyl chloride is susceptible to hydrolysis, which can result in the formation of 3-bromo-2-fluorobenzenesulfonic acid.
-
Isomeric Impurities: The purity of the starting 3-bromo-2-fluoroaniline is crucial, as any isomeric impurities will likely be carried through the synthesis.
Caption: Synthetic pathway and potential impurities.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization and purity assessment of 3-Bromo-2-fluorobenzenesulfonyl chloride. While each technique provides valuable information, they have distinct advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis. | Requires a suitable chromophore, potential for on-column degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, identification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, overlapping signals can complicate analysis. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, identification of volatile impurities (when coupled with GC). | High sensitivity and specificity for molecular weight. | Isomeric impurities may not be distinguishable, potential for fragmentation. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, S, and halogens. | Confirmation of elemental composition and empirical formula. | Provides fundamental confirmation of composition. | Does not distinguish between isomers or identify specific impurities, requires a highly pure sample for accurate results. |
Experimental Protocols and Data Interpretation
To illustrate the application of these techniques, a hypothetical batch of synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride was analyzed.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and a standard of known purity. Record the chromatogram and integrate the peak areas.
Illustrative Data:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 1.2 | 3-Bromo-2-fluoroaniline (Impurity) |
| 2 | 4.8 | 98.5 | 3-Bromo-2-fluorobenzenesulfonyl chloride |
| 3 | 6.2 | 0.3 | Unknown Impurity |
Interpretation: The HPLC analysis indicates a purity of 98.5% for the main product. The presence of the starting material, 3-bromo-2-fluoroaniline, is a common process-related impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Illustrative Data and Interpretation:
A Certificate of Analysis for a commercial sample of 3-Bromo-2-fluorobenzenesulfonyl chloride states that the ¹H NMR spectrum is consistent with the structure and the purity by NMR is ≥97.0%.[4]
-
¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should correspond to 3 protons. The presence of small, extraneous peaks would indicate impurities.
-
¹⁹F NMR: A single resonance corresponding to the fluorine atom would be expected.
-
¹³C NMR: The spectrum would show six distinct signals for the carbon atoms of the benzene ring.
The purity can be estimated by comparing the integral of the product peaks to the integrals of any impurity peaks.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
Due to the thermal lability of some sulfonyl chlorides, derivatization is often employed for GC-MS analysis.[5] However, for a preliminary assessment, direct injection can be attempted with careful optimization of the injector temperature.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane.
-
Instrumentation:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: Optimized to prevent degradation (e.g., 200 °C).
-
Oven Program: A temperature gradient to separate components (e.g., start at 80 °C, ramp to 250 °C).
-
MS Detector: Electron Ionization (EI) source.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra of the eluting peaks.
Illustrative Data and Interpretation:
The mass spectrum of the main peak should show a molecular ion peak corresponding to the molecular weight of 3-Bromo-2-fluorobenzenesulfonyl chloride (C₆H₃BrClFO₂S), which is approximately 273.5 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for the molecular ion will be observed.
| m/z | Relative Abundance (%) | Fragment |
| 272/274/276 | ~30 | [M]⁺ |
| 237/239 | ~100 | [M-Cl]⁺ |
| 173/175 | ~40 | [M-SO₂Cl]⁺ |
The presence of other peaks in the total ion chromatogram would indicate volatile impurities.
Elemental Analysis
Protocol:
-
Sample Preparation: A small, accurately weighed amount of a highly purified sample is required.
-
Instrumentation: An elemental analyzer capable of CHNS and halogen analysis.
-
Analysis: The sample is combusted, and the resulting gases are quantified to determine the percentage of each element.
Illustrative Data:
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| C | 26.35 | 26.25 | -0.10 |
| H | 1.11 | 1.15 | +0.04 |
| Br | 29.21 | 29.05 | -0.16 |
| Cl | 12.96 | 12.80 | -0.16 |
| F | 6.95 | 6.88 | -0.07 |
| S | 11.72 | 11.65 | -0.07 |
Interpretation: The found elemental composition is in close agreement with the theoretical values, with deviations within the acceptable range of ±0.4%. This confirms the empirical formula of the synthesized compound.
Caption: A typical workflow for purity assessment.
Conclusion: An Integrated Approach to Purity Verification
The comprehensive assessment of the purity of synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride derivatives necessitates a multi-technique approach. While HPLC provides excellent quantitative data on purity and the presence of non-volatile impurities, NMR spectroscopy is unparalleled for unambiguous structural confirmation and identification of structurally similar impurities. Mass spectrometry serves as a powerful tool for confirming the molecular weight and identifying volatile impurities, especially when coupled with a separation technique like GC. Finally, elemental analysis provides the fundamental confirmation of the elemental composition.
By judiciously employing a combination of these analytical methods, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized 3-Bromo-2-fluorobenzenesulfonyl chloride, ensuring the quality and reliability of this critical intermediate in the path towards new therapeutic agents.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. file.leyan.com [file.leyan.com]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated benzenesulfonamide analogs, with a particular focus on the 3-Bromo-2-fluorobenzenesulfonyl chloride scaffold, as potent inhibitors of carbonic anhydrases (CAs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting this critical enzyme family.
Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has established them as significant targets for drug discovery.[1] The benzenesulfonamide moiety is a well-established pharmacophore for CA inhibitors, known to coordinate with the zinc ion in the enzyme's active site.[2] Strategic halogenation of the benzene ring offers a powerful tool to modulate the inhibitory potency and isoform selectivity of these compounds.
This guide will explore the synthetic rationale, comparative biological data, and mechanistic insights derived from the systematic modification of the benzenesulfonamide core, providing a framework for the rational design of next-generation CA inhibitors.
The Core Scaffold: 3-Bromo-2-fluorobenzenesulfonyl Chloride and its Significance
The 3-Bromo-2-fluorobenzenesulfonyl chloride scaffold serves as a key starting point for the synthesis of a diverse library of sulfonamide inhibitors. The presence and positioning of the halogen atoms on the phenyl ring are not arbitrary; they are critical determinants of the molecule's electronic and steric properties, which in turn influence its binding affinity and selectivity for different CA isoforms.
The synthetic accessibility of this scaffold allows for systematic modifications, primarily at the sulfonamide nitrogen, to explore the chemical space and build a comprehensive SAR profile. The general synthetic scheme involves the reaction of 3-Bromo-2-fluorobenzenesulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Caption: General synthesis of 3-Bromo-2-fluorobenzenesulfonamide analogs.
Structure-Activity Relationship of Halogenated Benzenesulfonamides
The inhibitory activity of benzenesulfonamide analogs against various CA isoforms is profoundly influenced by the nature and position of substituents on the benzene ring. Halogen atoms, in particular, play a multifaceted role in modulating potency and selectivity.
A study on halogenated and di-substituted benzenesulfonamides revealed that the sulfonamide group acts as an anchor, coordinating to the Zn(II) ion in the active site of CAs, while the halogen atom helps to orient the ring, thereby affecting affinity and selectivity.[3]
Impact of Halogenation on Inhibitory Potency
Fluorine, being the most electronegative element, can form strong interactions with the enzyme active site. Tetrafluoro-substituted benzenesulfonamides have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts.[4] This enhanced potency is attributed to the altered electronic properties of the aromatic ring and potential specific interactions of the fluorine atoms with amino acid residues in the active site.
The position of the halogen is also critical. For instance, in a series of N-aryl-β-alanine derivatives, chlorinated compounds generally exhibited increased affinity toward CAII, CAIX, and CAXIII compared to their non-chlorinated analogs.[5]
The "Ring with Two Tails" Approach for Selectivity
A rational design strategy, termed the "ring with two tails" approach, has been successfully applied to develop isoform-selective CA inhibitors.[3] In this model, the halogenated benzenesulfonamide acts as the "ring." The first "tail" is a substituent designed to interact with the hydrophilic or hydrophobic regions of the active site, while the second "tail" can be modified to achieve isoform-specific interactions.[3] This approach has led to the design of compounds with selectivity for CA VII, CA IX, CA XII, or CA XIV.[3]
Caption: The "Ring with Two Tails" design concept for CA inhibitors.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activities (Ki, nM) of representative halogenated benzenesulfonamide analogs against different human carbonic anhydrase (hCA) isoforms. This data highlights the impact of substitution patterns on potency and selectivity.
| Compound ID | R Group (Substitution on Sulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4a | 4-(prop-2-yn-1-yloxy)phenyl | 1500 | 755 | 38.9 | 12.4 | [4] |
| 5a | 4-(prop-2-yn-1-yloxy)phenyl (Tetrafluorinated) | 85.6 | 65.3 | 4.5 | 1.5 | [4] |
| 4b | 4-(but-3-yn-1-yl)phenyl | 650 | 450 | 15.2 | 8.1 | [4] |
| 5b | 4-(but-3-yn-1-yl)phenyl (Tetrafluorinated) | 65.2 | 45.1 | 2.1 | 0.9 | [4] |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [4] |
Data extracted from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry.[4]
As evidenced by the data, tetrafluorination of the benzenesulfonamide ring (compounds 5a and 5b ) consistently leads to a significant enhancement in inhibitory potency across all tested isoforms compared to their non-fluorinated analogs (4a and 4b ).[4]
Experimental Protocols
General Synthesis of Benzenesulfonamide Analogs
The synthesis of benzenesulfonamide derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with a suitable amine.
Step-by-step procedure:
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine).
-
Add the 3-Bromo-2-fluorobenzenesulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
This general procedure can be adapted for a wide range of amines to generate a library of analogs for SAR studies.[6]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is determined using a stopped-flow CO2 hydration assay.[7]
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using an indicator.
Step-by-step procedure:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4.[7]
-
Enzyme Solution: Prepare a stock solution of the desired hCA isoform in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Substrate Solution: CO2-saturated water.
-
-
Assay Protocol:
-
Equilibrate the enzyme and inhibitor solutions to the assay temperature (typically 25 °C).
-
Mix the enzyme solution with the inhibitor solution (or vehicle for control) and incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow instrument.
-
Monitor the change in absorbance of a pH indicator over time to determine the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of halogenated benzenesulfonamide analogs have provided invaluable insights into the molecular determinants of carbonic anhydrase inhibition. The strategic placement of halogen atoms on the benzenesulfonamide scaffold, as exemplified by the 3-bromo-2-fluoro substitution pattern, offers a robust strategy for enhancing inhibitory potency. Furthermore, the "ring with two tails" approach provides a rational framework for designing isoform-selective inhibitors.
Future research in this area should focus on:
-
Systematic exploration of di- and tri-halogenated substitution patterns to further refine potency and selectivity.
-
Integration of computational modeling and structural biology to gain a deeper understanding of the inhibitor-enzyme interactions at an atomic level.
-
Optimization of pharmacokinetic properties of lead compounds to improve their drug-likeness and in vivo efficacy.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel and effective carbonic anhydrase inhibitors for a range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Electrochemical Reduction of Substituted Benzenesulfonyl Chlorides
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient modification of molecular scaffolds is paramount. Benzenesulfonyl chlorides are fundamental building blocks in organic synthesis, serving as precursors to a vast array of bioactive molecules, including sulfonamides, a privileged functional group in medicinal chemistry.[1][2] Traditional chemical reduction methods often require harsh reagents like metal hydrides or zinc, leading to significant waste and limited functional group tolerance.[3][4]
Electrochemical reduction offers a greener, more tunable alternative, driven by the clean and traceless reagent: the electron. This guide provides an in-depth comparison of the electrochemical reduction pathways for substituted benzenesulfonyl chlorides, grounded in experimental data. We will explore how the subtle placement of substituents on the aromatic ring dramatically alters the reaction mechanism, product distribution, and overall efficiency, providing the insights necessary to control and optimize these powerful transformations.
The Dichotomy of Electron Transfer: Unraveling the Reduction Mechanism
The electrochemical reduction of arenesulfonyl chlorides (ArSO₂Cl) universally proceeds via the cleavage of the sulfur-chlorine bond.[5][6] However, the sequence of events—electron transfer and bond breaking—is not uniform. It is critically dependent on the electronic and steric nature of the substituents on the phenyl ring. Investigations, particularly on nitro-substituted benzenesulfonyl chlorides, have revealed two primary, competing mechanisms: a stepwise dissociative electron transfer and a concerted "sticky" dissociative electron transfer.[5][7][8]
Stepwise Dissociative Electron Transfer: The Case of meta-Substitution
For benzenesulfonyl chlorides with meta-nitro substitution (e.g., 3-nitrobenzenesulfonyl chloride), the reduction follows a classical stepwise pathway.[5][8] In this mechanism, the initial step is a single-electron transfer to the molecule's Lowest Unoccupied Molecular Orbital (LUMO) to form a distinct radical anion intermediate. This intermediate has a finite lifetime before it undergoes the cleavage of the S–Cl bond.
The process can be summarized as:
-
Electron Transfer: ArSO₂Cl + e⁻ → [ArSO₂Cl]•⁻
-
Bond Cleavage: [ArSO₂Cl]•⁻ → ArSO₂• + Cl⁻
This stepwise nature can open pathways for radical-based side reactions if the intermediate is sufficiently long-lived.[5]
Caption: Stepwise reduction mechanism for 3-nitrobenzenesulfonyl chloride.
Concerted "Sticky" Dissociative Electron Transfer: ortho- and para-Substitution
In contrast, when a nitro group is positioned at the ortho or para position, the mechanism shifts dramatically.[5][7] For these isomers, the electron transfer and the S–Cl bond cleavage occur in a single, concerted step. This is facilitated by the overlap between the aromatic π* orbital, which accepts the electron, and the S–Cl σ* antibonding orbital.[5][8] This orbital overlap destabilizes the S-Cl bond upon reduction.
This process is termed a "sticky" dissociative mechanism because even though the bond breaks concertedly, the resulting fragments—the arylsulfinyl radical (ArSO₂•) and the chloride anion (Cl⁻)—exhibit strong in-cage interactions before diffusing apart.[5][7] The resonance stabilization of the incipient arylsulfinyl radical by the ortho or para nitro group is a key driving force for this concerted pathway.[5][8]
The concerted process is represented as:
-
Concerted Step: ArSO₂Cl + e⁻ → [ArSO₂• --- Cl⁻] → ArSO₂• + Cl⁻
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-fluorobenzenesulfonyl Chloride: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Just as vital as the synthesis itself is the safe handling and disposal of all chemicals involved, including reagents, intermediates, and waste streams. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Bromo-2-fluorobenzenesulfonyl chloride, a reactive compound that demands careful management to ensure laboratory safety and environmental compliance. Our focus is not just on the "how," but the "why," grounding each step in established chemical principles and regulatory standards.
Immediate Safety and Hazard Profile
3-Bromo-2-fluorobenzenesulfonyl chloride (CAS No. 1214372-19-6) is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Like other sulfonyl chlorides, it is highly reactive, particularly with nucleophiles such as water, alcohols, and amines. The primary hazard stems from its reaction with moisture, which leads to the liberation of corrosive and toxic gases, including hydrogen chloride and the corresponding sulfonic acid.[3][4]
Core Hazards:
-
Corrosivity: Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[2][3][5]
-
Reactivity: Reacts exothermically with water and other protic solvents.
-
Toxicity of Byproducts: The hydrolysis products are acidic and corrosive. Thermal decomposition may produce hazardous gases, including sulfur oxides and halogenated compounds.[4][6][7]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when handling 3-Bromo-2-fluorobenzenesulfonyl chloride. The following table outlines the minimum required PPE, with explanations for the selection of each item.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and any fumes generated during handling or disposal. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and chemical burns. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing. | Protects the skin and personal clothing from accidental splashes and contamination. |
| Respiratory | All operations must be performed in a certified chemical fume hood. | Prevents the inhalation of corrosive vapors and the acidic gases produced upon reaction with moisture. |
Disposal Workflow: A Step-by-Step Protocol
The appropriate disposal procedure for 3-Bromo-2-fluorobenzenesulfonyl chloride depends on the quantity of the waste. Small, residual amounts (e.g., from cleaning glassware) can be neutralized in the lab, while bulk quantities must be disposed of as hazardous waste.
References
- 1. 3-Bromo-2-fluorobenzenesulfonyl chloride | 1214372-19-6 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of 3-Bromo-2-fluorobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of 3-Bromo-2-fluorobenzenesulfonyl chloride, a compound that, due to its chemical nature, demands meticulous attention to safety protocols.
Understanding the Inherent Risks: A Proactive Approach to Safety
3-Bromo-2-fluorobenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] The primary hazard associated with this and other sulfonyl chlorides is their vigorous and exothermic reaction with nucleophiles, most notably water. This hydrolysis reaction produces corrosive hydrochloric acid and 3-bromo-2-fluorobenzenesulfonic acid, leading to the release of toxic and irritating fumes.[4][5][6] Therefore, all handling procedures must be designed to rigorously exclude moisture.
Furthermore, the compound and its breakdown products can cause severe damage to the respiratory tract if inhaled. It is crucial to always work in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is essential when working with 3-Bromo-2-fluorobenzenesulfonyl chloride. The following table outlines the minimum required PPE and the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles in conjunction with a full-face shield are mandatory. This combination provides robust protection against splashes and fumes that can cause severe eye damage.[4] |
| Hand Protection | Double gloving is strongly recommended. The inner glove should be a thin, disposable nitrile glove for dexterity, while the outer glove should be a thicker, chemical-resistant material such as butyl rubber or neoprene.[5][7] Nitrile offers good resistance to a range of chemicals, but butyl rubber provides superior protection against corrosive materials and is recommended for handling highly corrosive acids.[7][8] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times and be fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Footwear | Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimize the risk of exposure and ensure the successful use of 3-Bromo-2-fluorobenzenesulfonyl chloride in your research.
Pre-Operational Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents: This includes glassware (oven-dried to remove any moisture), inert atmosphere setup (e.g., nitrogen or argon line), and quenching/waste containers.
-
Review the Safety Data Sheet (SDS): Before every use, briefly review the SDS for 3-Bromo-2-fluorobenzenesulfonyl chloride to refresh your knowledge of its hazards.
-
Ensure Emergency Equipment is Accessible: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Workflow:
Caption: A logical workflow for the safe handling of 3-Bromo-2-fluorobenzenesulfonyl chloride.
Step-by-Step Handling Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Reagent Transfer: Use a dry syringe or cannula to transfer the liquid 3-Bromo-2-fluorobenzenesulfonyl chloride. Avoid pouring the reagent.
-
Reaction Addition: Add the sulfonyl chloride slowly and in a controlled manner to the reaction mixture, which should be stirred efficiently. Be mindful of any potential exothermic reactions.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Scenarios:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
For a small spill within a chemical fume hood:
-
Alert others in the immediate area.
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do NOT use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Deactivation and Waste Management
Proper disposal of 3-Bromo-2-fluorobenzenesulfonyl chloride and any contaminated materials is a critical final step.
Quenching of Residual Reagent:
Small amounts of residual 3-Bromo-2-fluorobenzenesulfonyl chloride (e.g., in a reaction flask) must be carefully quenched before disposal. This process should be performed in a fume hood and behind a safety shield.
Caption: A stepwise process for the safe quenching of residual sulfonyl chloride.
Step-by-Step Quenching and Disposal Procedure:
-
Dilution: Dilute the residual sulfonyl chloride with an inert, non-polar solvent such as toluene or hexane.
-
Cooling: Cool the solution in an ice bath to manage the exothermic reaction.
-
Slow Addition of Alcohol: Slowly add a less reactive alcohol, such as isopropanol, to the cooled solution with stirring.
-
Follow with a More Reactive Alcohol: Once the initial reaction subsides, slowly add a more reactive alcohol like methanol.
-
Cautious Addition of Water: After the reaction with methanol ceases, cautiously add water dropwise to ensure complete hydrolysis.
-
Neutralization: Neutralize the resulting acidic solution with a weak base, such as sodium bicarbonate solution, until the pH is near neutral.
-
Waste Collection: Transfer the neutralized aqueous and organic layers to a properly labeled hazardous waste container for disposal according to your institution's guidelines.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize 3-Bromo-2-fluorobenzenesulfonyl chloride in their critical work, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. spokane.wsu.edu [spokane.wsu.edu]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. ehs.richmond.edu [ehs.richmond.edu]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 5. ehsinsight.com [ehsinsight.com]
- 6. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
